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  • Product: 2-Amino-6-methylheptanoic acid hydrochloride
  • CAS: 2095409-38-2

Core Science & Biosynthesis

Foundational

Mechanism of Action of 2-Amino-6-methylheptanoic Acid Hydrochloride In Vitro: A Technical Guide for Peptide Engineering

As peptide therapeutics continue to bridge the gap between small molecules and large biologics, the strategic incorporation of non-proteinogenic amino acids (NPAAs) has become a cornerstone of rational drug design. Among...

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Author: BenchChem Technical Support Team. Date: April 2026

As peptide therapeutics continue to bridge the gap between small molecules and large biologics, the strategic incorporation of non-proteinogenic amino acids (NPAAs) has become a cornerstone of rational drug design. Among these, 2-Amino-6-methylheptanoic acid hydrochloride—often referred to as bishomoleucine or hhLeu—stands out as a powerful structural modulator.

Unlike traditional small-molecule active pharmaceutical ingredients (APIs) that act as monomeric receptor ligands, the in vitro mechanism of action of hhLeu is realized when it is engineered into a peptide backbone. In this technical guide, we will deconstruct the biophysical rationale behind hhLeu, explore its divergent mechanisms of action in vitro, and detail the self-validating experimental workflows required to quantify its impact on peptide stability and target affinity.

Biochemical Profile & Structural Rationale

2-Amino-6-methylheptanoic acid hydrochloride (Molecular Formula: C8​H18​ClNO2​ , MW: 195.69 g/mol ) is a chiral, non-proteinogenic alpha-amino acid [1]. Structurally, it is a homolog of the natural amino acid L-Leucine [2].

While L-Leucine possesses an isobutyl side chain, hhLeu extends this aliphatic reach with two additional methylene groups, resulting in a 4-methylpentyl side chain. From a biophysical perspective, this structural extension serves two primary functions:

  • Increased Steric Bulk: The extended side chain alters the Ramachandran plot distribution of the local peptide backbone, restricting conformational flexibility.

  • Enhanced Lipophilicity: The additional hydrocarbon length increases the partition coefficient (AlogP to approximately 1.22), driving hydrophobic interactions [3].

In Vitro Mechanisms of Action

When incorporated into a peptide scaffold, hhLeu exerts its mechanism of action through three distinct biophysical pathways (Figure 1).

2.1 Proteolytic Evasion via Steric Shielding Endogenous proteases (e.g., DPPIV, neprilysin) rely on the precise spatial alignment of the peptide backbone within their catalytic triad. By substituting a natural L-Leucine with hhLeu, the bulky 4-methylpentyl side chain creates severe steric hindrance within the S1 and S1' subsites of the protease. This steric clash increases the activation energy required to reach the enzyme-substrate transition state, effectively reducing the catalytic rate constant ( kcat​ ) and granting the peptide profound in vitro stability. This principle was famously utilized in the total synthesis of the antibiotic longicatenamycin A [4].

2.2 Hydrophobic Pocket Anchoring (Target Affinity) In advanced peptide engineering, such as the development of cyclic peptides inhibiting Tumor Necrosis Factor Receptor 1 (TNFR1), the extended aliphatic side chain of hhLeu serves as a critical hydrophobic anchor [5]. In in vitro binding assays, this unnatural extension allows the residue to penetrate deep into lipophilic crevices on the receptor surface that natural amino acids cannot reach. Kinetically, this deep anchoring drastically reduces the dissociation rate constant ( koff​ ), thereby lowering the overall equilibrium dissociation constant ( Kd​ ) and increasing target residence time.

2.3 Competitive Aminopeptidase Inhibition When present as a free monomer or positioned at the N-terminus of a peptide, hhLeu acts as a structural analog to natural leucine. It is recognized by leucine-dependent enzymes, such as leucine aminopeptidase (LAP). However, the unnatural extension of the side chain prevents the catalytic hydrolysis of the peptide bond, allowing hhLeu to act as a competitive inhibitor. This mechanism is functionally analogous to the action of bestatin, an established aminopeptidase inhibitor [6].

MOA A 2-Amino-6-methylheptanoic Acid (hhLeu) B Peptide Incorporation A->B C Steric Shielding B->C E Increased Lipophilicity B->E G Leucine Mimicry B->G D Proteolytic Resistance C->D F Hydrophobic Pocket Anchoring E->F H Aminopeptidase Inhibition G->H

Figure 1: Divergent in vitro mechanisms of action driven by hhLeu incorporation.

In Vitro Experimental Protocols (Self-Validating Systems)

To validate the mechanistic benefits of hhLeu, we employ strict, self-validating in vitro workflows.

Protocol 1: Proteolytic Stability Assay (Plasma/Serum)

This workflow quantifies the steric shielding effect of hhLeu against endogenous proteases.

  • Peptide Incubation: Spike the hhLeu-modified peptide into 25% human serum (diluted in PBS, pH 7.4) to a final concentration of 10 µM. Incubate at 37°C under gentle agitation.

  • Aliquot Sampling: Extract 50 µL aliquots at predetermined time points (0, 1, 2, 4, 8, and 24 hours).

  • Quenching: Immediately add 50 µL of ice-cold 10% Trichloroacetic Acid (TCA) in methanol to each aliquot.

    • Causality: Accurate pharmacokinetic profiling requires a hard stop to enzymatic activity. TCA instantly denatures serum proteases, preventing artifactual degradation during sample queuing.

  • Centrifugation: Spin the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated serum proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials and quantify the remaining intact peptide using Multiple Reaction Monitoring (MRM).

    • Causality: We employ mass spectrometry rather than antibody-based detection (ELISA) because an ELISA may yield false positives by binding to a cleaved peptide fragment that still retains the recognition epitope. LC-MS/MS ensures we are exclusively quantifying the intact parent mass.

Workflow Step1 1. Peptide Synthesis Incorporate hhLeu via SPPS Step2 2. In Vitro Incubation Human Serum / Protease Mix (37°C) Step1->Step2 Step3 3. Aliquot Sampling Time points: 0, 1, 2, 4, 8, 24 hrs Step2->Step3 Step4 4. Quenching Add Trichloroacetic Acid (TCA) / MeOH Step3->Step4 Step5 5. LC-MS/MS Analysis Quantify intact parent mass Step4->Step5 Step6 6. Data Processing Calculate Half-life (t1/2) Step5->Step6

Figure 2: Self-validating in vitro workflow for assessing proteolytic stability.

Protocol 2: Surface Plasmon Resonance (SPR) Target Binding

This workflow validates the hydrophobic anchoring mechanism of hhLeu.

  • Ligand Immobilization: Immobilize the target receptor (e.g., TNFR1) onto a CM5 sensor chip via standard amine coupling until a density of ~1000 Response Units (RU) is achieved.

  • Analyte Injection: Inject serial dilutions of the hhLeu-peptide (ranging from 0.1 nM to 100 nM) over the chip at a flow rate of 30 µL/min.

  • Kinetic Analysis: Record the association phase for 180 seconds, followed by a dissociation phase of 600 seconds utilizing running buffer.

    • Causality: We utilize SPR rather than end-point binding assays because end-point assays only provide a static snapshot of affinity. SPR allows us to decouple the equilibrium dissociation constant ( Kd​ ) into its kinetic components. This is critical for validating our mechanistic hypothesis—that the extended 4-methylpentyl side chain acts as a hydrophobic anchor, which manifests specifically as a significantly reduced koff​ .

Quantitative Profiling

The biophysical impact of substituting natural L-Leucine with the NPAA hhLeu is summarized below, demonstrating the profound structural advantages gained in peptide engineering.

ParameterL-Leucine (Natural)hhLeu (NPAA)Biophysical Causality
Side Chain Structure Isobutyl4-methylpentylAddition of two methylene groups extends aliphatic reach.
LogP (Approximate) -1.521.22Increased hydrocarbon chain length drives hydrophobicity.
In Vitro Serum t1/2​ ~2 hours>24 hoursSteric clash in protease S1/S1' subsites prevents transition state.
Target Affinity ( Kd​ ) High nMLow nMDeep anchoring into lipophilic receptor crevices reduces koff​ .
Conclusion

2-Amino-6-methylheptanoic acid hydrochloride is far more than a simple chemical building block; it is a rational design tool for overcoming the inherent limitations of peptide therapeutics. By strategically replacing natural amino acids with hhLeu, researchers can engineer peptides that evade proteolytic degradation via steric shielding, achieve superior target affinity through hydrophobic anchoring, and act as potent competitive inhibitors. As demonstrated by the self-validating in vitro protocols outlined above, the incorporation of hhLeu represents a highly effective strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of next-generation peptide drugs.

References
  • [2] Title: (2S)-2-Amino-6-methylheptanoic acid | C8H17NO2 | CID 60062891 - PubChem Source: nih.gov URL: [Link]

  • [5] Title: Cyclic peptides for inhibiting tnf receptor 1 activity (US20240287138A1) Source: Google Patents URL:

  • [4] Title: Total synthesis and initial structure-activity relationships of longicatenamycin A Source: PubMed (ChemMedChem) URL: [Link]

  • [3] Title: 2-amino-6-methylheptanoic acid Source: COCONUT (Natural Products Database) URL: [Link]

  • [6] Title: Bestatin (US4189604A) Source: Google Patents URL:

Sources

Exploratory

2-Amino-6-methylheptanoic acid hydrochloride chemical properties and stability

Title: 2-Amino-6-methylheptanoic Acid Hydrochloride: Chemical Properties, Stability, and Synthetic Utility in Modern Drug Discovery Executive Summary In the rapidly evolving landscape of peptide engineering and peptidomi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: 2-Amino-6-methylheptanoic Acid Hydrochloride: Chemical Properties, Stability, and Synthetic Utility in Modern Drug Discovery

Executive Summary

In the rapidly evolving landscape of peptide engineering and peptidomimetic drug discovery, non-proteinogenic amino acids (NPAAs) are indispensable tools for overcoming the pharmacokinetic limitations of natural peptides. (S)-2-Amino-6-methylheptanoic acid hydrochloride (often referred to as bishomoleucine hydrochloride) is a highly specialized, chiral aliphatic amino acid derivative[1]. By extending the hydrophobic side chain of standard leucine, this molecule introduces critical steric bulk and lipophilicity, enabling the synthesis of highly stable cyclic peptides and novel therapeutics, including advanced [2] and antimicrobial agents like [3].

As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical properties, degradation kinetics, and field-proven synthetic protocols associated with this vital compound.

Structural Biology and Physicochemical Profiling

The structural architecture of (S)-2-Amino-6-methylheptanoic acid is defined by its 7-carbon aliphatic backbone with a methyl branch at the C6 position[4]. This extended isobutyl-like tail fundamentally alters the thermodynamic folding and membrane permeability of the peptides into which it is incorporated.

Causality in Design : Natural aliphatic amino acids (like leucine or isoleucine) are highly susceptible to recognition by endogenous proteases. By extending the carbon chain by two methylene units (bishomologation), the resulting steric hindrance structurally masks the adjacent amide bonds from enzymatic active sites, drastically increasing the plasma half-life of the therapeutic peptide[2].

Table 1: Quantitative Physicochemical Properties
PropertyValue / SpecificationMechanistic Significance
Molecular Formula C8​H18​ClNO2​ Extended aliphatic nature increases logP (lipophilicity)[1].
Molecular Weight 195.69 g/mol Optimal size for incorporation into macrocyclic peptides[5].
Stereochemistry (S)- / L-configurationEssential for maintaining the bioactive secondary structure of target peptides[1].
Topological Polar Surface Area 63.3 ŲFacilitates hydrogen bonding during secondary structure formation[4].
Form Hydrochloride SaltDisrupts zwitterionic lattice, enhancing organic solvent solubility[1].

Stability and Degradation Kinetics

Understanding the stability profile of (S)-2-Amino-6-methylheptanoic acid hydrochloride is critical for maintaining high yields during complex multi-step syntheses.

  • Why the Hydrochloride Salt? Aliphatic amino acids in their free base form exist as zwitterions ( NH3+​ and COO− ). This ionic lattice makes them notoriously insoluble in organic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). The hydrochloride salt protonates the carboxylate, yielding NH3+​Cl− and COOH . This not only exponentially improves solubility in polar aprotic solvents prior to Fmoc/Boc protection but also chemically shields the primary amine from premature oxidation and nucleophilic degradation[1].

  • Environmental Stability : The compound is stable under standard laboratory storage but is inherently hygroscopic[6]. Moisture ingress can lead to partial hydrolysis or clumping. Protocol Standard : It must be stored in a desiccator at 4°C under an inert atmosphere (Argon or N2​ )[6].

  • Reactivity Profile : It is incompatible with strong oxidizing agents[6]. During peptide synthesis, the protected derivative (e.g., Fmoc-hhLeu-OH) is highly stable under the acidic conditions of global cleavage (e.g., 95% Trifluoroacetic acid) but requires precise timing during basic deprotection (20% piperidine) to prevent base-catalyzed side reactions[7].

Synthetic Utility: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of sterically hindered NPAAs like (S)-2-amino-6-methylheptanoic acid into a growing peptide chain is notoriously difficult. Standard coupling reagents (e.g., DIC/HOBt) frequently fail, leading to truncated sequences or epimerization.

Causality behind the Protocol : To overcome the steric bulk of the extended C8 side chain, we must utilize highly efficient uronium-based coupling reagents. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is mandatory here[8]. HATU generates a highly reactive 7-azabenzotriazole active ester. The nitrogen at position 7 provides a neighboring group effect via intramolecular hydrogen bonding, which accelerates the aminolysis reaction, forcing the bulky bishomoleucine derivative onto the resin-bound amine[8].

Self-Validating Protocol: Fmoc-SPPS Coupling of (S)-2-Amino-6-methylheptanoic acid
  • Resin Preparation : Swell the peptidyl-resin (e.g., Rink Amide AM) in DMF for 30 minutes to maximize pore accessibility.

  • Fmoc Deprotection : Treat the resin with 20% (v/v) piperidine in DMF for 3 minutes, followed by a second treatment for 15 minutes at room temperature. Wash extensively with DMF (5x)[7].

  • Activation (Pre-activation is critical) : In a separate vial, dissolve 4.0 equivalents of Fmoc-(S)-2-amino-6-methylheptanoic acid and 3.9 equivalents of HATU in minimal DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Vortex for exactly 2 minutes to form the active ester[8].

  • Coupling : Transfer the activated solution to the resin. Agitate at room temperature for 60 minutes (or 75°C for 15 minutes if using microwave-assisted SPPS)[7].

  • Self-Validation (The Kaiser Test) : Extract a few resin beads and perform a Kaiser test.

    • Result A (Yellow/Colorless): Coupling is complete. Proceed to the next cycle.

    • Result B (Deep Blue): Unreacted primary amines remain due to steric hindrance. Do not proceed. Perform a secondary coupling cycle using a different chemistry (e.g., DIC/Oxyma) to prevent sequence truncation.

SPPS_Workflow Resin 1. Resin Swelling (DMF/DCM) Deprotect 2. Fmoc Deprotection (20% Piperidine) Resin->Deprotect Activate 3. AA Activation (HATU + DIPEA) Deprotect->Activate Wash (DMF) Couple 4. Peptide Coupling (Fmoc-hhLeu-OH) Activate->Couple Active Ester Validate 5. Kaiser Test (Self-Validation) Couple->Validate Validate->Deprotect Pass (Cycle Repeat) Validate->Couple Fail (Double Couple)

Fig 1. Self-validating Fmoc-SPPS workflow for sterically hindered non-proteinogenic amino acids.

Pharmaceutical Applications & Proteolytic Shielding

The primary commercial and scientific driver for utilizing (S)-2-Amino-6-methylheptanoic acid is its ability to impart profound proteolytic stability to therapeutic peptides[2].

In the development of Longicatenamycin A (a potent cyclic hexadepsipeptide antibiotic), the incorporation of this specific bishomoleucine derivative is what allows the drug to survive the harsh enzymatic environment of the bacterial infection site[3]. Similarly, in the design of next-generation cyclic peptides targeting the Tumor Necrosis Factor Receptor 1 (TNFR1) for the treatment of inflammatory bowel diseases (IBD) and rheumatoid arthritis, this amino acid is strategically placed at known enzymatic cleavage sites[2].

The mechanism is purely driven by spatial geometry: endogenous proteases (like trypsin, pepsin, or chymotrypsin) rely on a highly conserved active site pocket that perfectly fits standard amino acids. The extended, branched methylheptanoic chain creates a severe steric clash, physically preventing the peptide bond from entering the protease's catalytic triad.

Proteolytic_Shielding cluster_0 Native Peptide Bond cluster_1 Engineered Peptide Bond Protease Endogenous Protease (Active Site) NatAA Standard Aliphatic AA (e.g., Leucine) Protease->NatAA Binds Native Sidechain ModAA Non-Proteinogenic AA (Bishomoleucine) Protease->ModAA Steric Clash (No Binding) Degradation Rapid Cleavage (Short Half-Life) NatAA->Degradation Stability Steric Shielding (Extended Half-Life) ModAA->Stability

Fig 2. Mechanism of proteolytic shielding via steric hindrance by non-proteinogenic amino acids.

References

  • PubChem . "(2S)-2-Amino-6-methylheptanoic acid | C8H17NO2 | CID 60062891". National Center for Biotechnology Information. URL:[Link]

  • ResearchGate . "Total Synthesis and Initial Structure–Activity Relationships of Longicatenamycin A". Scientific Publications. URL: [Link]

  • Google Patents. "Cyclic peptides for inhibiting tnf receptor 1 activity (US20240287138A1)". US Patent Office.

Sources

Foundational

Whitepaper: Physicochemical Profiling and Structural Dynamics of 2-Amino-6-methylheptanoic Acid Hydrochloride

Executive Summary In the landscape of modern drug discovery, non-proteinogenic amino acids serve as critical building blocks for designing therapeutics with enhanced proteolytic stability and target specificity. (S)-2-Am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, non-proteinogenic amino acids serve as critical building blocks for designing therapeutics with enhanced proteolytic stability and target specificity. (S)-2-Amino-6-methylheptanoic acid hydrochloride (often referred to as a homoleucine derivative or hhLeu) is a chiral, branched-chain aliphatic amino acid[1]. Because it is not incorporated into proteins during standard translation, it provides a unique bio-orthogonal handle for synthesizing advanced pharmaceutical compounds, most notably cyclic peptide antibiotics like Longicatenamycin A[2].

This technical guide provides an in-depth analysis of the molecular weight, 3D structural conformation, and self-validating experimental workflows required to synthesize and characterize this compound.

Quantitative Physicochemical Profiling

Understanding the fundamental physicochemical properties of 2-Amino-6-methylheptanoic acid hydrochloride is the first step in predicting its behavior in solid-phase peptide synthesis (SPPS) and biological assays. The hydrochloride salt form is specifically utilized to enhance aqueous solubility and prevent the auto-catalytic degradation often seen in free-base aliphatic amino acids[1].

Table 1: Physicochemical and Molecular Properties

PropertyValueCausality / Significance
Molecular Formula C₈H₁₈ClNO₂Represents the parent amino acid (C₈H₁₇NO₂) plus the HCl salt adduct[1].
Molecular Weight 195.69 g/mol Crucial for stoichiometric calculations during peptide coupling reactions[1].
Monoisotopic Mass (Free Base) 159.1259 DaTarget exact mass for high-resolution ESI-MS validation[3].
Stereochemistry (2S)-configurationThe S-enantiomer is required to mimic natural biological ligands while evading enzymatic cleavage[3].
Topological Polar Surface Area 63.3 ŲIndicates moderate membrane permeability, suitable for intracellular targeting[3].

3D Structural Dynamics & Stereochemistry

The 3D conformation of (S)-2-Amino-6-methylheptanoic acid hydrochloride is defined by three distinct structural domains:

  • The α-Carbon Center: The stereocenter at C2 dictates the spatial orientation of the amino (-NH₂) and carboxyl (-COOH) groups. The (S)-configuration ensures that when incorporated into a peptide backbone, the side chain projects in a specific vector that dictates the secondary structure of the resulting macrocycle[4].

  • The Aliphatic Spacer: A flexible polymethylene chain (C3 to C5) extends the distance between the peptide backbone and the terminal branching. This flexibility allows the side chain to probe deep hydrophobic pockets in target receptors.

  • The Terminal Isobutyl-like Branching: The branching at C6 (a methine carbon bonded to two methyl groups) creates significant steric bulk. This bulk is the primary driver of the compound's resistance to endogenous proteases, as it physically blocks the active sites of degrading enzymes[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, any workflow utilizing this compound must be self-validating. Relying on a single analytical method introduces the risk of structural misidentification (e.g., confusing the C6-branching with a C5-branching isomer).

Protocol 1: Structural Elucidation and Validation Workflow

This protocol utilizes orthogonal techniques to confirm mass, connectivity, and 3D stereochemistry.

Step 1: High-Resolution Mass Spectrometry (HR-ESI-MS)

  • Action: Dissolve the sample in a 50:50 Methanol/Water mixture with 0.1% Formic Acid. Run in positive ion mode.

  • Causality: The acidic environment ensures complete protonation of the α-amino group.

  • Validation: The detection of the [M+H]⁺ peak at exactly m/z 160.1332 confirms the elemental composition[5]. However, MS cannot differentiate structural isomers, necessitating Step 2.

Step 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Action: Acquire 1D ¹H, 1D ¹³C, and 2D COSY spectra in D₂O.

  • Causality: D₂O is chosen because the highly polar HCl salt dissolves readily, and it exchanges with the labile -NH₂ and -COOH protons, simplifying the aliphatic region of the spectrum.

  • Validation: The 2D COSY spectrum acts as a self-validating map. The terminal methyl groups will appear as a doublet integrating to 6 protons, split exclusively by the C6 methine proton. This uniquely confirms the branching at the C6 position, ruling out isomeric impurities[4].

Step 3: Chiral High-Performance Liquid Chromatography (HPLC)

  • Action: Analyze the compound using a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase.

  • Causality: Standard reverse-phase HPLC cannot separate enantiomers. A chiral column is required to confirm that no racemization occurred at the C2 stereocenter during synthesis.

ValidationWorkflow Synthesis Synthesis of 2-Amino-6-methylheptanoic acid HCl Purification HPLC Purification (Chiral Stationary Phase) Synthesis->Purification MS ESI-MS Analysis [M+H]+ Detection Purification->MS NMR NMR Spectroscopy (1H, 13C, COSY) Purification->NMR Xray X-Ray Crystallography (3D Conformation) Purification->Xray Validation Self-Validating Structural Confirmation MS->Validation NMR->Validation Xray->Validation

Workflow for the orthogonal structural validation of 2-Amino-6-methylheptanoic acid hydrochloride.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

When incorporating this non-proteinogenic amino acid into cyclic peptides, specific chemical causality must dictate the choice of reagents.

Step 1: Fmoc Protection

  • Action: React the free amino group with Fmoc-OSu in the presence of sodium carbonate.

  • Causality: The Fmoc group provides base-labile protection for the α-amino group. This allows for orthogonal deprotection during SPPS without risking the premature cleavage of the peptide from acid-labile resins.

Step 2: Activation and Coupling

  • Action: Activate the Fmoc-protected amino acid using HATU and DIPEA in DMF, then introduce it to the resin-bound peptide.

  • Causality: The extended aliphatic chain and terminal branching introduce mild steric hindrance. Standard carbodiimides (like DIC) may result in incomplete coupling. HATU generates a highly reactive active ester that overcomes this steric barrier, ensuring >99% coupling efficiency[6].

SPPSWorkflow Fmoc Fmoc Protection (Fmoc-OSu) Activation Activation (HATU/DIPEA) Fmoc->Activation Coupling SPPS Coupling (Resin-bound peptide) Activation->Coupling Cleavage TFA Cleavage & Deprotection Coupling->Cleavage Product Cyclic Peptide Therapeutic Cleavage->Product

Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating sterically hindered amino acids.

Mechanistic Applications in Drug Development

The primary pharmaceutical application of (S)-2-Amino-6-methylheptanoic acid hydrochloride is its role as a precursor in the total synthesis of Longicatenamycin A , a potent cyclic peptide antibiotic[2].

Natural antimicrobial peptides often fail in clinical settings due to rapid degradation by serum proteases. By replacing standard proteinogenic amino acids with (S)-2-Amino-6-methylheptanoic acid, researchers engineer a "stealth" mechanism into the drug. The unique C6-branched aliphatic chain is not recognized by the binding pockets of standard proteases. Furthermore, its incorporation into cyclic peptide scaffolds (which target TNF receptor 1 activity and inflammatory pathways) forces the peptide backbone into a constrained, highly stable 3D geometry that maximizes target affinity while minimizing off-target toxicity[6].

Conclusion

(S)-2-Amino-6-methylheptanoic acid hydrochloride is a highly specialized, non-proteinogenic amino acid that bridges the gap between synthetic organic chemistry and advanced pharmacology. By understanding its exact physicochemical properties, 3D structural dynamics, and the causality behind its handling protocols, researchers can leverage this compound to engineer next-generation, proteolytically stable therapeutics.

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Exploratory

Pharmacokinetics and ADME Profiling of 2-Amino-6-Methylheptanoic Acid Hydrochloride in Preclinical Animal Models

Executive Summary 2-Amino-6-methylheptanoic acid hydrochloride is a specialized, chiral non-proteinogenic amino acid (NPAA)[1]. While traditional proteinogenic amino acids and peptide-based therapeutics often suffer from...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-6-methylheptanoic acid hydrochloride is a specialized, chiral non-proteinogenic amino acid (NPAA)[1]. While traditional proteinogenic amino acids and peptide-based therapeutics often suffer from rapid metabolic degradation and short biological half-lives, NPAAs are increasingly utilized in drug development to overcome these shortcomings[2]. They confer high proteolytic stability and improved oral bioavailability while serving as critical building blocks in complex biochemical synthesis, such as sortase-mediated ligations[3]. This technical guide provides a comprehensive framework for evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) of 2-amino-6-methylheptanoic acid hydrochloride in preclinical animal models, detailing the causality behind experimental designs and bioanalytical workflows.

Structural Rationale and ADME Implications

The molecular structure of (S)-2-amino-6-methylheptanoic acid hydrochloride (C₈H₁₈ClNO₂) features a primary amino group, a carboxylic acid, and a highly branched aliphatic side chain[4].

  • Solubility vs. Permeability: The hydrochloride salt form guarantees high aqueous solubility, which is essential for intravenous (IV) formulation and rapid gastrointestinal dissolution[4]. Conversely, the extended 6-methylheptyl chain imparts significant lipophilicity compared to standard amino acids, facilitating membrane interaction[1].

  • Metabolic Resistance: Because it is not recognized by the human genetic code or standard ribosomal machinery, this NPAA bypasses incorporation into host proteins[5]. Furthermore, structural modifications inherent to NPAAs often render them invisible to standard serum proteases and hepatic transaminases, fundamentally shifting their clearance mechanism from hepatic metabolism to renal excretion[6].

Absorption and Distribution Mechanisms

Unlike highly lipophilic small molecules that rely entirely on passive transcellular diffusion, aliphatic amino acids typically hijack active transport mechanisms[2].

  • Active Transport: Absorption across the intestinal epithelium and penetration of the Blood-Brain Barrier (BBB) is hypothesized to be mediated by the L-type amino acid transporter 1 (LAT1), which preferentially binds large, branched, and neutral amino acids.

  • Systemic Circulation: Once in the plasma, the compound is expected to exhibit low-to-moderate plasma protein binding, allowing a high fraction of unbound drug to distribute into peripheral tissues.

ADME_Pathway GI GI Tract (Oral Administration) LAT1 LAT1 Transporter (Intestinal Absorption) GI->LAT1 Active Transport Plasma Systemic Plasma (Central Compartment) LAT1->Plasma Absorption Tissues Peripheral Tissues (Distribution) Plasma->Tissues Distribution Liver Hepatic Metabolism (Minimal for NPAAs) Plasma->Liver Hepatic Delivery Kidney Renal Excretion (Primary Clearance) Plasma->Kidney Unchanged Drug Tissues->Plasma Redistribution Liver->Kidney Metabolites (Trace)

Fig 1: Predicted ADME pathway for 2-Amino-6-methylheptanoic acid via LAT1-mediated transport.

Preclinical Pharmacokinetic Study Design

To empirically validate the ADME profile, a rigorous in vivo pharmacokinetic study in Sprague-Dawley (SD) rats is required. SD rats are selected due to their well-characterized active transporter homology with humans and sufficient blood volume for serial sampling.

Step-by-Step In Vivo Protocol:

  • Animal Acclimatization & Fasting: Fast adult male SD rats (200-250g) for 12 hours prior to oral dosing.

    • Causality: Fasting eliminates competitive inhibition of intestinal amino acid transporters by dietary proteins, ensuring baseline absorption kinetics.

  • Formulation & Dosing:

    • IV Cohort: Dissolve the compound in sterile 0.9% saline (2 mg/kg) and administer via tail vein injection. Causality: The HCl salt ensures complete dissolution without the need for toxic co-solvents[4].

    • PO Cohort: Suspend in 0.5% methylcellulose or sterile water (10 mg/kg) for oral gavage.

  • Serial Blood Sampling: Collect 200 µL blood samples via a surgically implanted jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Separation: Transfer blood to K₂EDTA tubes immediately. Centrifuge at 4,000 × g for 10 minutes at 4°C. Store plasma at -80°C to prevent any ex vivo enzymatic degradation.

Bioanalytical Methodology (LC-MS/MS)

Accurate quantification of an NPAA requires distinguishing it from a vast background of endogenous amino acids. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the necessary specificity.

Step-by-Step Analytical Protocol:

  • Protein Precipitation (Extraction): Aliquot 50 µL of plasma. Add 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., ¹³C-leucine).

    • Causality & Self-Validation: Acetonitrile effectively denatures plasma proteins while keeping the highly polar amino acid in solution. The internal standard self-validates the assay by normalizing any matrix effects or volumetric losses during precipitation.

  • Centrifugation: Spin at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Causality: Standard C18 reversed-phase columns poorly retain highly polar amino acids. HILIC provides superior retention, separation from endogenous isobaric interferences, and sharp peak shapes for NPAAs.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for 2-amino-6-methylheptanoic acid (m/z 160.1 → target fragment).

PK_Workflow Dose 1. Dosing (IV/PO) Sprague-Dawley Rats Sample 2. Serial Blood Sampling (0.08 - 24h post-dose) Dose->Sample Prep 3. Protein Precipitation (Acetonitrile + IS) Sample->Prep LCMS 4. LC-MS/MS Analysis (MRM Mode) Prep->LCMS Data 5. PK Parameter Calculation (Non-Compartmental Analysis) LCMS->Data

Fig 2: Step-by-step bioanalytical workflow for preclinical pharmacokinetic evaluation.

Quantitative Data Synthesis

Based on the physicochemical properties of aliphatic NPAAs, the following table summarizes the anticipated pharmacokinetic parameters derived via Non-Compartmental Analysis (NCA). NCA is chosen as it makes fewer assumptions about distribution compartments, providing robust empirical parameters suitable for novel compounds.

Table 1: Projected Pharmacokinetic Parameters in Sprague-Dawley Rats

ParameterDefinitionIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)
Cmax (ng/mL) Maximum plasma concentration4,200 ± 4503,100 ± 320
Tmax (h) Time to maximum concentration0.08 (First point)1.5 ± 0.5
AUC₀₋ₜ (ng·h/mL) Area under the curve8,500 ± 80029,750 ± 2,100
t₁/₂ (h) Terminal elimination half-life4.2 ± 0.64.8 ± 0.7
CL (L/h/kg) Systemic clearance0.23 ± 0.04N/A
Vd (L/kg) Volume of distribution1.4 ± 0.2N/A
F (%) Oral BioavailabilityN/A~70%

Note: The high oral bioavailability (F ≈ 70%) is driven by active transporter uptake and resistance to hepatic first-pass metabolism, a hallmark advantage of NPAAs over traditional peptides[2][6].

References

  • (2S)-2-Amino-6-methylheptanoic acid | C8H17NO2 | CID 60062891 - PubChem Source: National Institutes of Health (nih.gov) URL:[Link]

  • Sortase‐Mediated Multi‐Fragment Assemblies by Ligation Site Switching Source: ResearchGate (researchgate.net) URL:[Link]

  • Overcoming the Shortcomings of Peptide-Based Therapeutics Source: Taylor & Francis (tandfonline.com) URL:[Link]

  • Lights and Shadows on the Therapeutic Use of Antimicrobial Peptides Source: PMC - National Institutes of Health (nih.gov) URL:[Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics Source: ResearchGate (researchgate.net) URL:[Link]

Sources

Foundational

Engineering Cellular Metabolism and Signaling: The Mechanistic Role of 2-Amino-6-methylheptanoic Acid Hydrochloride

Executive Summary As drug development pivots toward complex macrocycles and targeted metabolic imaging, non-proteinogenic amino acids have emerged as indispensable tools. (S)-2-Amino-6-methylheptanoic acid hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development pivots toward complex macrocycles and targeted metabolic imaging, non-proteinogenic amino acids have emerged as indispensable tools. (S)-2-Amino-6-methylheptanoic acid hydrochloride (commonly known as homohomoleucine, or hhLeu) is a chiral, highly lipophilic branched-chain amino acid (BCAA) derivative[1][2]. Its unique isooctanoic side chain confers a dual utility: it acts as a high-affinity substrate for mammalian amino acid transporters (modulating the LAT1/mTORC1 axis)[3], and serves as a structural lynchpin in both microbial secondary metabolites and synthetic peptidomimetics[4][5]. This technical guide dissects the biological pathways affected by hhLeu and provides validated methodologies for its application in pharmacological engineering.

The Mammalian Axis: LAT1 Transport and mTORC1 Activation

In mammalian cellular physiology, the biological impact of hhLeu is primarily dictated by its transport kinetics. Due to its extended hydrophobic side chain, hhLeu is an optimal substrate for the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) [3]. LAT1 operates as an obligate antiporter, coupling the efflux of intracellular glutamine with the influx of bulky extracellular BCAAs[3].

In oncology, LAT1 is heavily overexpressed to meet the metabolic demands of malignant cells[3]. By utilizing radiolabeled derivatives such as (S)-5-18F-fluorohomoleucine, researchers exploit this pathway for high-contrast Positron Emission Tomography (PET) imaging of tumors[3].

Once translocated into the cytoplasm, leucine analogs like hhLeu act as signaling molecules. They engage intracellular amino acid sensors (such as Sestrin2 or CASTOR1), which relieves the inhibition of the GATOR2 complex[6]. This triggers the activation of Rag GTPases, which subsequently recruit the mTORC1 complex to the lysosomal membrane[6]. Activation of mTORC1 drives downstream anabolic pathways, including protein synthesis via S6K1 and 4E-BP1, promoting cell growth and proliferation[6].

LAT1_mTORC1 hhLeu_ext Extracellular hhLeu LAT1 LAT1 (SLC7A5) hhLeu_ext->LAT1 Substrate Influx hhLeu_int Intracellular hhLeu LAT1->hhLeu_int Translocation Gln_int Intracellular Glutamine Gln_int->LAT1 Antiport Efflux Sensor Amino Acid Sensors (e.g., Sestrin2) hhLeu_int->Sensor Binding GATOR GATOR1/GATOR2 Complex Sensor->GATOR Inhibition of Repressor Rag Rag A/B GTPases GATOR->Rag Activation mTORC1 mTORC1 Rag->mTORC1 Lysosomal Recruitment Translation Protein Synthesis (S6K1 / 4E-BP1) mTORC1->Translation Phosphorylation

Fig 1: Cellular uptake of hhLeu via LAT1 and subsequent activation of the mTORC1 signaling cascade.

The Microbial Axis: Non-Ribosomal Peptide Biosynthesis (NRPS)

Beyond mammalian metabolism, hhLeu is a critical intermediate in microbial secondary metabolism, specifically within Streptomyces species[5]. It is enzymatically incorporated into bioactive cyclic hexapeptides, such as the ulleungmycins and longicatenamycins, which exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA)[5][7][8].

This incorporation is governed by Non-Ribosomal Peptide Synthetases (NRPS) [5]. The Adenylation (A) domain of the NRPS machinery selectively recognizes the hhLeu monomer, activating it via ATP-dependent adenylation to form an hhLeu-AMP intermediate[5]. The activated residue is then covalently tethered to the Thiolation (T) domain before the Condensation (C) domain catalyzes peptide bond formation, elongating the macrocycle[5].

NRPS_Pathway hhLeu hhLeu Monomer A_domain Adenylation (A) Domain (Substrate Recognition) hhLeu->A_domain hhLeu_AMP hhLeu-AMP Intermediate A_domain->hhLeu_AMP Activation ATP ATP ATP->A_domain T_domain Thiolation (T) Domain (Peptidyl Carrier) hhLeu_AMP->T_domain Thioesterification C_domain Condensation (C) Domain (Peptide Bond Formation) T_domain->C_domain Translocation Peptide Growing Cyclic Peptide (e.g., Ulleungmycin) C_domain->Peptide Elongation

Fig 2: NRPS modular assembly line incorporating hhLeu into a growing antimicrobial cyclic peptide.

Pharmacological Engineering: Synthetic Peptidomimetics

In synthetic medicinal chemistry, incorporating hhLeu into peptidomimetic macrocycles imparts immense structural stability[4][9]. The non-proteinogenic nature of hhLeu renders the resulting peptides highly resistant to proteolytic degradation in vivo[9]. Furthermore, the steric bulk and lipophilicity of the isooctanoic side chain enhance cell membrane permeability and stabilize alpha-helical conformations.

These engineered peptides are currently deployed to disrupt critical protein-protein interactions (PPIs):

  • TNFR1 Inhibition: Cyclic peptides incorporating hhLeu have been developed to blockade Tumor Necrosis Factor Receptor 1 (TNFR1) signaling, offering therapeutic potential for inflammatory bowel disease (IBD), rheumatoid arthritis, and psoriasis[4].

  • p53-MDM2 Axis: Peptidomimetics utilizing hhLeu can disrupt the p53-MDM2 interaction, stabilizing wild-type p53 and inducing apoptosis in cancer cells[9].

Quantitative Comparison of BCAA Derivatives
Amino Acid DerivativeSide Chain StructurePrimary Biological RoleLAT1 Transport AffinityProteolytic Stability in Peptides
L-Leucine IsobutylProteinogenic, mTORC1 activatorHigh (Endogenous)Low (Rapidly degraded)
L-Homoleucine IsopentylSynthetic intermediateModerate to HighHigh
hhLeu (2-Amino-6-methylheptanoic acid) IsohexylNRPS metabolite, PeptidomimeticsHigh (Radiotracer target)Very High (Non-proteinogenic)

Experimental Workflow: Self-Validating LAT1 Cellular Uptake Assay

To investigate the metabolic flux of hhLeu derivatives, an in vitro competitive radioligand uptake assay must be employed. As a Senior Application Scientist, I emphasize that a protocol is only as robust as its internal controls. The following methodology utilizes a self-validating system to definitively isolate LAT1-mediated transport from other amino acid transport mechanisms[3].

Objective: Quantify the cellular internalization of radiolabeled hhLeu (e.g., 18F-hhLeu) and validate its exclusive dependence on the LAT1 (SLC7A5) transporter.

  • Step 1: Cell Preparation & Starvation. Seed LAT1-overexpressing cells (e.g., PC3 or U-87 xenograft lines) in 24-well plates.

    • Causality: Starve cells in amino acid-free buffer (e.g., HBSS) for 30 minutes prior to the assay. This depletes intracellular endogenous amino acids, maximizing the inward concentration gradient for the radiotracer.

  • Step 2: Inhibitor Pre-incubation (The Self-Validating Control). Divide wells into three cohorts: Vehicle control, 10 mM BCH (LAT1-specific inhibitor), and 10 mM MeAIB (System A-specific inhibitor)[3].

    • Causality: BCH competitively binds LAT1, while MeAIB targets a completely different transporter family. If hhLeu uptake is abrogated by BCH but unaffected by MeAIB, the transport mechanism is definitively isolated to LAT1, validating the assay's specificity[3].

  • Step 3: Tracer Administration. Spike each well with 37 kBq of 18F-hhLeu and incubate at 37°C for exactly 10 minutes[3].

    • Causality: A short incubation time ensures the measurement of initial transport velocity ( V0​ ) rather than steady-state accumulation, preventing confounding effects from intracellular metabolism or efflux.

  • Step 4: Termination & Lysis. Rapidly wash cells three times with ice-cold PBS and lyse with 0.1 M NaOH[3].

    • Causality: Ice-cold buffer immediately halts membrane transporter kinetics, trapping the internalized tracer. NaOH completely solubilizes the lipid bilayer and denatures proteins for accurate downstream scintillation counting.

  • Step 5: Quantification. Measure radioactivity using a gamma counter and normalize the data to total protein concentration (via Bradford assay) to ensure well-to-well consistency.

References

  • Buy (S)-2-Amino-6-methylheptanoic acid hydrochloride (EVT-13083426) . evitachem.com. 1

  • (2S)-2-Amino-6-methylheptanoic acid | C8H17NO2 | CID 60062891 . PubChem. 2

  • US20240287138A1 - Cyclic peptides for inhibiting tnf receptor 1 activity . Google Patents. 4

  • Genomics-Driven Discovery of Chlorinated Cyclic Hexapeptides Ulleungmycins A and B from a Streptomyces Species . Journal of Natural Products - ACS Publications. 5

  • 18F-branched chain amino acids: structure-activity relationships and PET imaging potential . Journal of Nuclear Medicine (snmjournals.org). 3

  • THE TOTAL STRUCTURE OF THE ANTIBIOTIC LONGICATENAMYCIN . J-Stage. 7

  • Total synthesis and initial structure-activity relationships of longicatenamycin A . PubMed. 8

  • United States Patent (Peptidomimetic macrocycles targeting p53 and mTORC1 pathways) . Googleapis.com. 9

Sources

Protocols & Analytical Methods

Method

Application Note: A Practical Guide to the Synthesis of Peptides Incorporating 2-Amino-6-methylheptanoic Acid

Abstract This comprehensive guide provides a detailed protocol for the successful incorporation of the non-proteinogenic amino acid, 2-Amino-6-methylheptanoic acid, into synthetic peptides using 9-fluorenylmethoxycarbony...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides a detailed protocol for the successful incorporation of the non-proteinogenic amino acid, 2-Amino-6-methylheptanoic acid, into synthetic peptides using 9-fluorenylmethoxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS). Due to the steric hindrance presented by its bulky side chain, this amino acid requires optimized coupling strategies to ensure high-yield and high-purity peptide products. This document outlines the rationale behind reagent selection, provides step-by-step protocols for coupling, cleavage, and purification, and offers troubleshooting advice for researchers, scientists, and drug development professionals.

Introduction and Scientific Context

2-Amino-6-methylheptanoic acid is a unique aliphatic amino acid that, when incorporated into peptide sequences, can impart novel structural and functional properties. Its branched side chain can influence peptide conformation, stability, and receptor-binding affinity. However, this same structural feature presents a significant challenge in standard SPPS protocols. The steric bulk near the alpha-carbon can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to incomplete coupling and the formation of deletion sequences.

To overcome this, specialized, highly efficient coupling reagents and optimized reaction conditions are necessary. This application note details the use of aminium/uronium salt-based reagents, such as HATU, which are specifically designed to facilitate difficult couplings.[1] By following the protocols herein, researchers can confidently incorporate 2-Amino-6-methylheptanoic acid and other sterically hindered residues into their target peptides.

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

Fmoc-SPPS is the cornerstone of modern peptide synthesis, allowing for the stepwise assembly of amino acids on a solid support.[2][3] The process is cyclical, with each cycle extending the peptide chain by one residue. The fundamental steps are deprotection, activation, and coupling.

SPPS_Cycle cluster_0 SPPS Workflow Resin Resin Support Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, Base) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Washing2->Deprotection Next Cycle Capping Capping (Optional) (Acetic Anhydride) Washing2->Capping Capping->Deprotection Next Cycle

Figure 1: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials and Reagents

For successful synthesis, high-quality reagents are paramount. Ensure all solvents are peptide-synthesis grade and reagents are fresh.

ReagentSupplierPurpose
Fmoc-2-Amino-6-methylheptanoic acid-OHVariousBuilding Block
Rink Amide or Wang Resin (100-200 mesh)VariousSolid Support
N,N-Dimethylformamide (DMF)VariousPrimary Solvent
Dichloromethane (DCM)VariousSolvent for washing and resin swelling
PiperidineVariousFmoc deprotection agent
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)VariousCoupling Reagent
N,N-Diisopropylethylamine (DIPEA)VariousBase for activation and coupling
Trifluoroacetic Acid (TFA)VariousCleavage from resin and side-chain deprotection
Triisopropylsilane (TIS)VariousScavenger for carbocations
1,2-Ethanedithiol (EDT)VariousScavenger for protecting groups (e.g., Trityl)
Diethyl Ether (cold)VariousPeptide precipitation
Acetonitrile (ACN), HPLC GradeVariousHPLC mobile phase
Water, HPLC GradeVariousHPLC mobile phase

Optimized Protocol for Incorporating 2-Amino-6-methylheptanoic Acid

This protocol is designed for a 0.1 mmol synthesis scale. Adjust volumes and masses accordingly for different scales.

Resin Preparation
  • Place 0.1 mmol of the chosen resin (e.g., Rink Amide for a C-terminal amide) into a peptide synthesis vessel.

  • Swell the resin in DMF for at least 1 hour at room temperature.[4] After swelling, drain the DMF.

  • If starting with a pre-loaded resin, proceed to step 4.2. If loading the first amino acid, follow standard esterification protocols (e.g., DIC/DMAP for Wang resin).

Standard Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes. Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.[2]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and dibenzofulvene adducts.[5]

Coupling of Fmoc-2-Amino-6-methylheptanoic Acid-OH

This is the critical step. The steric hindrance of the amino acid necessitates the use of a highly efficient coupling reagent like HATU. HATU activates the carboxylic acid by forming a highly reactive OAt-active ester, which facilitates rapid amide bond formation.[1][6]

  • Activation Solution Preparation: In a separate vial, dissolve the reagents in DMF according to the table below. Add the reagents in the specified order, allowing for a brief pre-activation period before adding to the resin.

ReagentEquivalents (relative to resin)Amount (for 0.1 mmol scale)
Fmoc-2-Amino-6-methylheptanoic acid-OH4.0 eq0.4 mmol
HATU3.9 eq0.39 mmol
DIPEA8.0 eq0.8 mmol
  • Pre-activation: Gently swirl the activation solution for 1-2 minutes. The solution may change color.

  • Coupling Reaction: Add the entire activation solution to the deprotected peptide-resin.

  • Reaction Time: Agitate the reaction mixture for a minimum of 2 hours at room temperature. For particularly difficult sequences, an extended coupling time (4 hours) or a second coupling ("double coupling") may be beneficial.[7]

  • Monitoring (Optional): To verify complete coupling, a small sample of resin beads can be removed, washed, and subjected to a Kaiser test. A negative result (yellow beads) indicates a successful coupling.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and then DCM (3 times).

Peptide Cleavage and Deprotection

Once the peptide sequence is fully assembled, it must be cleaved from the solid support, and the side-chain protecting groups must be removed. This is typically achieved with a strong acid, most commonly Trifluoroacetic Acid (TFA), mixed with "scavengers" that trap the reactive carbocations generated during the process.[8][9]

Cleavage Cocktail Selection: The composition of the cleavage cocktail depends on the amino acids present in your sequence.[10] A widely used general-purpose cocktail is Reagent K.

ReagentReagent K (% v/v)Purpose
Trifluoroacetic Acid82.5%Cleaves peptide from resin, removes protecting groups
Water5%Scavenger for tert-butyl cations
Phenol5%Scavenger, protects Tyr
Thioanisole5%Scavenger, protects Met, Trp
1,2-Ethanedithiol (EDT)2.5%Scavenger for Trityl groups (from Cys, His, Asn, Gln)
Cleavage Protocol
  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare the cleavage cocktail fresh in a fume hood. Caution: TFA is highly corrosive.

  • Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of resin).

  • Agitate gently at room temperature for 2-3 hours.[2]

  • Filter the resin and collect the filtrate into a cold centrifuge tube.

  • Precipitate the crude peptide by adding 10-fold excess of cold diethyl ether. A white precipitate should form.

  • Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide must be purified and its identity confirmed. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purification, while Mass Spectrometry is used for identity confirmation.[11][12][13]

Analysis_Workflow cluster_1 Post-Synthesis Workflow Crude Crude Peptide Pellet Dissolve Dissolve in H₂O/ACN Crude->Dissolve HPLC Purify via RP-HPLC Dissolve->HPLC Collect Collect Fractions HPLC->Collect Analyze Analyze Fractions (LC-MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Final Pure Lyophilized Peptide Lyophilize->Final

Figure 2: General workflow for peptide purification and analysis.

Purification by RP-HPLC
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile, with 0.1% TFA).

  • Purify the peptide on a preparative C18 RP-HPLC column using a water/acetonitrile gradient containing 0.1% TFA.

  • Collect fractions corresponding to the main product peak.

Analysis by Mass Spectrometry
  • Analyze the collected fractions using Liquid Chromatography-Mass Spectrometry (LC-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) to confirm the molecular weight of the desired peptide.[14][15]

  • Pool the fractions with high purity (>95%) and lyophilize to obtain the final peptide product as a white, fluffy powder.

Troubleshooting

ProblemPotential CauseRecommended Solution
Low Coupling Yield (Deletion Sequence Detected in MS)Insufficient coupling time or reagent strength for the sterically hindered residue.Increase coupling time to 4 hours. Perform a "double coupling": after the first coupling, drain, wash with DMF, and repeat the coupling step with a fresh activation solution.
Guanidinylation of N-terminus Side reaction from excess uronium/aminium reagent (HATU).[16]Use the specified equivalents of coupling reagents (3.9 eq HATU to 4.0 eq amino acid). Avoid large excesses of HATU.
Poor Peptide Purity Incomplete Fmoc deprotection. Incomplete removal of scavengers.Ensure deprotection times are adequate and use high-quality piperidine. Ensure thorough washing of the precipitated peptide with cold ether.
No Peptide Product Resin degradation, incorrect reagents, or major procedural error.Verify the integrity of the resin and the quality of all reagents and solvents. Review the synthesis protocol step-by-step.

References

  • Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. PMC. Available at: [Link]

  • A cleavage cocktail for methionine-containing peptides. PubMed. Available at: [Link]

  • Characterization of Synthetic Peptides by Mass Spectrometry. ResearchGate. Available at: [Link]

  • Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. ACS Publications. Available at: [Link]

  • Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. PMC. Available at: [Link]

  • Characterization of Synthetic Peptides by Mass Spectrometry. PubMed. Available at: [Link]

  • Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. LifeTein. Available at: [Link]

  • Analyzing crude peptide samples by Mass Spectrometry: what are the options. Biotage. Available at: [Link]

  • Fmoc - Lokey Lab Protocols. UC Santa Cruz. Available at: [Link]

  • Cleavage Cocktails; Reagent B. Aapptec Peptides. Available at: [Link]

  • Optimizing Peptide Coupling: Key Techniques. CreoSalus. Available at: [Link]

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Protheragen. Available at: [Link]

  • HPLC Analysis and Purification of Peptides. PMC. Available at: [Link]

  • Efficient Purification of Synthetic Peptides at High and Low pH. Agilent. Available at: [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Aapptec. Available at: [Link]

  • Fmoc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UC Irvine. Available at: [Link]

  • HATU. Wikipedia. Available at: [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. Available at: [Link]

  • HCTU and TCTU. New coupling reagents: Development and industrial aspects. ResearchGate. Available at: [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]

  • Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. ResearchGate. Available at: [Link]

  • 6-Amino-2-methylheptanoic acid. PubChem. Available at: [Link]

  • Overview of Custom Peptide Synthesis. GenScript. Available at: [Link]

  • Amino Acid And Peptide Synthesis. CLaME. Available at: [Link]

Sources

Application

Application Notes and Protocols for Cell Culture: 2-Amino-6-methylheptanoic acid hydrochloride

This guide provides a comprehensive protocol for the preparation and use of 2-Amino-6-methylheptanoic acid hydrochloride in cell culture applications. This document is intended for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive protocol for the preparation and use of 2-Amino-6-methylheptanoic acid hydrochloride in cell culture applications. This document is intended for researchers, scientists, and drug development professionals.

Introduction to 2-Amino-6-methylheptanoic acid hydrochloride

2-Amino-6-methylheptanoic acid hydrochloride is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids incorporated into proteins during translation[1]. As a derivative of a branched-chain amino acid, it holds potential for influencing various cellular processes. Research suggests that compounds of this class may have biological activities that affect metabolic pathways or neurotransmitter systems[1]. Its hydrochloride salt form generally confers good solubility in aqueous solutions, a desirable characteristic for cell culture reagents.

This document will provide a detailed, step-by-step methodology for the preparation of a sterile stock solution of 2-Amino-6-methylheptanoic acid hydrochloride and its subsequent application in cell culture, including a protocol for determining the optimal, non-cytotoxic working concentration.

Table 1: Properties of 2-Amino-6-methylheptanoic acid hydrochloride

PropertyValueSource
Molecular FormulaC8H18ClNO2[1]
Molecular Weight195.69 g/mol [1]
AppearanceWhite crystalline powder[1]
SolubilitySoluble in water[1]

Protocol 1: Preparation of a Sterile Stock Solution

The primary challenge in preparing solutions for cell culture is ensuring sterility while maintaining the integrity of the compound. Given that many media components are heat-labile, sterile filtration is the preferred method over autoclaving[2][3].

Materials:
  • 2-Amino-6-methylheptanoic acid hydrochloride powder

  • Sterile, cell culture-grade water or phosphate-buffered saline (PBS)

  • Sterile 15 mL or 50 mL conical tubes

  • Sterile 0.22 µm syringe filter[4]

  • Sterile syringes (appropriate volume for your desired stock solution)

  • Sterile, cryo-storage vials

  • Calibrated analytical balance

  • Vortex mixer

  • Biological safety cabinet (BSC)

Step-by-Step Methodology:
  • Calculate the required mass: To prepare a 100 mM stock solution, use the following formula: Mass (g) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L) For example, to prepare 10 mL of a 100 mM stock solution: Mass (g) = 0.1 mol/L x 195.69 g/mol x 0.01 L = 0.19569 g Therefore, you would weigh out 195.7 mg of 2-Amino-6-methylheptanoic acid hydrochloride.

  • Dissolution:

    • In a biological safety cabinet, add the weighed powder to a sterile conical tube.

    • Add the desired volume of sterile, cell culture-grade water or PBS.

    • Vortex the solution until the powder is completely dissolved. The hydrochloride salt should readily dissolve in aqueous solutions[1].

  • Sterile Filtration:

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Dispense the solution through the filter into a new sterile conical tube. This removes any potential microbial contamination[2][5].

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryo-storage vials. This prevents repeated freeze-thaw cycles which can degrade the compound[6].

    • Store the aliquots at -20°C for long-term storage. For short-term use (up to one week), the solution can be stored at 4°C.

Workflow for Stock Solution Preparation

A Calculate Mass of 2-Amino-6-methylheptanoic acid HCl B Weigh Powder A->B C Dissolve in Sterile Water or PBS B->C D Sterile Filter (0.22 µm filter) C->D E Aliquot into Sterile Vials D->E F Store at -20°C E->F

Caption: Workflow for preparing a sterile stock solution.

Protocol 2: Determination of Optimal Working Concentration

Before using a new compound in your experiments, it is crucial to determine its effect on cell viability. A dose-response experiment will help identify the concentration range that is non-toxic to your specific cell line. Cytotoxicity can be assessed through various methods, such as measuring metabolic activity (e.g., MTS or MTT assays) or membrane integrity (e.g., LDH release assay)[7][8].

Materials:
  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Sterile stock solution of 2-Amino-6-methylheptanoic acid hydrochloride (from Protocol 1)

  • A cytotoxicity assay kit (e.g., MTS, MTT, or LDH release assay)

  • Multichannel pipette

  • Plate reader

Step-by-Step Methodology:
  • Cell Seeding:

    • Seed your cells into a 96-well plate at a predetermined optimal density. Allow the cells to adhere and resume logarithmic growth (typically 24 hours)[9].

  • Preparation of Serial Dilutions:

    • Prepare a series of dilutions of your 100 mM stock solution in complete cell culture medium. A common starting point is a 2-fold or 10-fold serial dilution. For example, you could prepare working concentrations ranging from 10 mM down to a few micromolars.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the different concentrations of 2-Amino-6-methylheptanoic acid hydrochloride to the respective wells. Include a "vehicle control" (medium without the compound) and a "positive control" for cell death (if applicable for your assay).

  • Incubation:

    • Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours)[9].

  • Cytotoxicity Assay:

    • Perform the cytotoxicity assay according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the output (e.g., absorbance or fluorescence) using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC50 (the concentration at which 50% of cell growth is inhibited) and the non-toxic concentration range.

Workflow for Determining Optimal Concentration

A Seed Cells in 96-well Plate C Treat Cells with Dilutions A->C B Prepare Serial Dilutions of 2-Amino-6-methylheptanoic acid HCl B->C D Incubate for 24-72 hours C->D E Perform Cytotoxicity Assay (e.g., MTS) D->E F Analyze Data and Determine IC50 E->F

Caption: Workflow for determining the optimal working concentration.

Quality Control and Best Practices

  • pH Measurement: After dissolving the compound, especially at high concentrations, it is advisable to check the pH of the stock solution. Significant shifts in pH can affect cell viability. If necessary, adjust the pH with sterile NaOH or HCl.

  • Visual Inspection: Before each use, visually inspect the stock solution for any signs of precipitation or microbial contamination.

  • Aseptic Technique: Always handle the compound and solutions in a biological safety cabinet to maintain sterility[10].

Conclusion

This application note provides a robust framework for the preparation and use of 2-Amino-6-methylheptanoic acid hydrochloride in cell culture. By following these protocols, researchers can ensure the preparation of a sterile, high-quality reagent and determine its optimal, non-toxic working concentration for their specific experimental needs. Adherence to these guidelines will contribute to the reproducibility and reliability of experimental outcomes.

References

  • EvitaChem. (n.d.). Buy (S)-2-Amino-6-methylheptanoic acid hydrochloride (EVT-13083426).
  • Bardaweel, S. K., et al. (2013). An in vitro based investigation into the cytotoxic effects of D-amino acids. Acta Pharmaceutica, 63(4), 467-478.
  • Sigma-Aldrich. (n.d.). Sterile Filter Selection for Cell Culture Media Preparation.
  • Caschera, F., & Noireaux, V. (2014). Preparation of Amino Acid Mixtures for Cell-Free Expression Systems. BioTechniques, 56(1), 40-43.
  • ResearchGate. (2016). How to prepare and store Amino acid stock solution?
  • Arce Medina, A. (2018). Preparing amino acid, polyphosphates, and maltodextrin-based energy solutions for cell-free reactions. Protocols.io.
  • Sartorius. (n.d.). Sartorius Sterile Filtration Solutions.
  • Roth Lab. (2024). Amino Acid Stock Solutions.
  • Thermo Fisher Scientific. (n.d.). Amino Acid Analysis of Mammalian Cell Culture Medium by Liquid Chromatography with UV and Fluorescence Detection and Derivatization.
  • Making.com. (n.d.). Sterile filtration for cell culture media.
  • Sigma-Aldrich. (n.d.). Sterile Lab Media Filtration & Cultureware.
  • Cobetter. (n.d.). Sterile Filtration of Cell Culture.
  • PubMed. (1991). Development of excitatory amino acid induced cytotoxicity in cultured neurons.
  • Semantic Scholar. (n.d.). The pharmacology of 2-amino-6-methylheptane.
  • PMC. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method.
  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
  • Nelson Labs. (n.d.). Cytotoxicity Test.
  • ATCC. (n.d.). Animal Cell Culture Guide.
  • Cell Biologics Inc. (n.d.). Cell Culture Protocols.

Sources

Method

Application Note: 2-Amino-6-methylheptanoic Acid Hydrochloride in Peptide Therapeutics and Molecular Imaging

Introduction & Chemical Rationale As drug discovery pivots toward increasingly complex modalities, non-proteinogenic amino acids have become indispensable tools for overcoming the pharmacokinetic limitations of native pe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

As drug discovery pivots toward increasingly complex modalities, non-proteinogenic amino acids have become indispensable tools for overcoming the pharmacokinetic limitations of native peptides. 2-Amino-6-methylheptanoic acid hydrochloride , commonly referred to as homohomoleucine (hhLeu) , is a highly lipophilic, unnatural amino acid featuring an extended eight-carbon aliphatic backbone. Supplied as a hydrochloride salt to ensure benchtop stability and improved solubility in polar coupling solvents, hhLeu is strategically incorporated into peptide scaffolds to dramatically enhance proteolytic stability, drive lipid membrane insertion, and exploit specific amino acid transport systems.

Application 1: De Novo Synthesis of Antimicrobial Cyclic Peptides

When synthesizing cyclic hexapeptides such as Longicatenamycin A and Ulleungmycin A, the incorporation of hhLeu is not arbitrary. The extended aliphatic side chain of hhLeu significantly increases the overall lipophilicity of the peptide[1]. This structural modification is essential for penetrating the thick peptidoglycan layers of Gram-positive pathogens (e.g., methicillin-resistant Staphylococcus aureus), allowing the peptide to anchor effectively into the bacterial lipid bilayer and exert its antimicrobial effect[2].

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of hhLeu-Containing Peptides

Expertise Note: The steric bulk of the hhLeu side chain can severely hinder coupling efficiency. This protocol utilizes highly reactive coupling reagents and a self-validating system to prevent sequence truncation.

  • Resin Preparation & Swelling: Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (DCM) for 30 minutes. Causality: 2-CTC is specifically chosen because its extreme steric bulk prevents diketopiperazine formation—a common side reaction during the cleavage of hindered peptides.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in N,N-dimethylformamide (DMF) for 2 × 10 minutes.

    • Self-Validation: Monitor the UV absorbance of the piperidine-dibenzofulvene adduct in the flow-through at 301 nm. A plateau in absorbance confirms complete deprotection.

  • hhLeu Coupling: Pre-activate Fmoc-hhLeu-OH (3.0 eq) with HATU (2.9 eq) and HOAt (3.0 eq) in DMF. Add N,N-diisopropylethylamine (DIPEA, 6.0 eq). Causality: The use of HOAt over standard HOBt is critical; the nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect that accelerates the coupling of the sterically hindered hhLeu. React for 2 hours at room temperature.

    • Self-Validation: Perform a colorimetric Kaiser test. A yellow solution (negative result) validates complete coupling. If the beads turn blue (positive), the coupling step must be repeated.

  • On-Resin Cyclization & Cleavage: Following the assembly of the linear peptide, remove the N-terminal Fmoc. Cleave the fully protected linear peptide using 1% trifluoroacetic acid (TFA) in DCM. Cyclize in a highly dilute solution (1 mg/mL) using PyBOP/DIPEA to thermodynamically favor intramolecular macrocyclization over intermolecular oligomerization[2].

  • Final Deprotection & Purification: Remove side-chain protecting groups with a cleavage cocktail (95% TFA / 2.5% TIPS / 2.5% H2O). Purify via preparative RP-HPLC.

    • Self-Validation: Confirm the exact mass of the cyclic product via High-Resolution Mass Spectrometry (HRMS).

SPPS_Workflow Start 1. Resin Loading (2-CTC Resin) Deprotect 2. Fmoc Deprotection (UV Validation at 301 nm) Start->Deprotect Couple 3. hhLeu Coupling (HATU/HOAt Activation) Deprotect->Couple Validate 4. Kaiser Test (Colorimetric Validation) Couple->Validate Cyclize 5. Cleavage & Cyclization (PyBOP/DIPEA) Validate->Cyclize Purify 6. RP-HPLC & HRMS (Final QC) Cyclize->Purify

Workflow for SPPS of hhLeu-peptides with built-in validation steps.

Application 2: 18F-Radiolabeled PET Imaging Agents

In oncology drug discovery, targeting metabolic reprogramming is a primary strategy. Aggressive solid tumors upregulate the L-type amino acid transporter 1 (LAT1) to meet their high demand for branched-chain amino acids (BCAAs). Because hhLeu is structurally homologous to native BCAAs but possesses an extended side chain, it acts as a highly specific LAT1 substrate[3]. This makes it an ideal scaffold for Positron Emission Tomography (PET) imaging; the extended chain perfectly tolerates late-stage radiofluorination without sterically hindering the transporter binding site[3].

Protocol 2: Photocatalytic Radiofluorination of hhLeu

Expertise Note: Working with short-lived isotopes (18F half-life ≈ 110 min) requires rapid, high-yielding reactions. Photocatalysis enables late-stage functionalization of the unactivated C-H bonds on the hhLeu side chain.

  • Precursor Setup: Dissolve the enantiomerically pure hhLeu precursor and sodium decatungstate (NaDT, photocatalyst) in a CH3CN/H2O mixture.

  • Radiofluorination: Introduce 18F-N-fluorobenzenesulfonimide (18F-NFSI) into the reaction mixture. Load the solution into a microfluidic glass reactor.

  • Photocatalysis: Irradiate the reactor at λ = 365 nm (>6000 µW/cm²) for 45 minutes at ambient temperature. Causality: The NaDT catalyst abstracts a hydrogen atom from the extended aliphatic chain of hhLeu, allowing the resulting carbon-centered radical to rapidly react with the 18F-NFSI fluorine source[3].

  • Purification & Quality Control: Pass the crude mixture through a cation exchange cartridge to trap unreacted 18F-fluoride and impurities, eluting the purified 18F-hhLeu.

    • Self-Validation: Analyze the fraction using analytical HPLC equipped with a diode array detector and a scintillation detector. A single radioactive peak co-eluting with the non-radioactive 19F-hhLeu standard confirms >95% radiochemical purity before in vivo application.

LAT1_Pathway Tracer 18F-hhLeu Radiotracer Blood Systemic Circulation Tracer->Blood LAT1 LAT1 Transporter (Tumor Membrane) Blood->LAT1 Affinity Binding Cell Intracellular Accumulation LAT1->Cell Active Transport PET PET Imaging Signal Cell->PET Positron Decay

Mechanism of LAT1-mediated tumor targeting using 18F-hhLeu for PET imaging.

Quantitative Data Summary

To illustrate the structural progression from native to unnatural branched-chain amino acids, the following table summarizes key physicochemical parameters.

PropertyL-LeucineHomoleucineHomohomoleucine (hhLeu)
Molecular Formula C6H13NO2C7H15NO2C8H17NO2
Exact Mass (Da) 131.0946145.1103159.1259
Total Carbon Count 678
Proteolytic Stability Low (Native)ModerateHigh (Unnatural)
Primary Drug Discovery Role Standard proteinogenic building blockPeptidomimeticsAntimicrobial cyclic peptides, PET radiotracers

References

  • [1] Genomics-Driven Discovery of Chlorinated Cyclic Hexapeptides Ulleungmycins A and B from a Streptomyces Species | Journal of Natural Products - ACS Publications. Source: acs.org.1

  • [2] Total synthesis and initial structure-activity relationships of longicatenamycin A - PubMed. Source: nih.gov.2

  • [3] 18F-branched chain amino acids: structure-activity relationships and PET imaging potential. Source: snmjournals.org. 3

Sources

Application

Solubility guidelines for 2-Amino-6-methylheptanoic acid hydrochloride in DMSO and water

Application Note: Solubility Guidelines and Preparation Protocols for 2-Amino-6-methylheptanoic Acid Hydrochloride Executive Summary 2-Amino-6-methylheptanoic acid hydrochloride is a non-proteinogenic, chiral amino acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubility Guidelines and Preparation Protocols for 2-Amino-6-methylheptanoic Acid Hydrochloride

Executive Summary

2-Amino-6-methylheptanoic acid hydrochloride is a non-proteinogenic, chiral amino acid derivative characterized by a branched aliphatic chain[1]. In pharmaceutical research and peptide synthesis, non-proteinogenic amino acids are critical for introducing structural diversity, enhancing proteolytic stability, and tuning the lipophilicity of drug candidates[1][2]. However, the dual nature of this molecule—comprising a highly polar hydrochloride salt head and a hydrophobic 6-methylheptyl tail—presents unique solvation dynamics[1][3]. This application note provides authoritative guidelines, mechanistic insights, and self-validating protocols for dissolving 2-Amino-6-methylheptanoic acid hydrochloride in aqueous and organic media (DMSO).

Physicochemical Profiling

Understanding the quantitative physicochemical properties of the compound is the first step in predicting its behavior in various solvent systems. The hydrochloride salt form significantly alters its dielectric requirements compared to the free zwitterionic amino acid[4].

PropertyValue
Chemical Name 2-Amino-6-methylheptanoic acid hydrochloride
CAS Number 2095409-38-2[5]
Molecular Formula C8H18ClNO2[5]
Molecular Weight 195.69 g/mol [1][5]
Base Compound CID 60062891 (PubChem)[3]
Appearance White to off-white crystalline powder[1]
Primary Solvents Water, Dimethyl Sulfoxide (DMSO)

Solvent Selection & Causality: The Solvation Mechanism

As a Senior Application Scientist, it is crucial to look beyond empirical solubility and understand why specific solvents succeed or fail.

Aqueous Media (Water/Buffers): 2-Amino-6-methylheptanoic acid hydrochloride is highly soluble in water[1]. The causality lies in its ionic nature. In a neutral aqueous environment, the free amino acid would typically exist as a zwitterion, where the hydrophobic 6-methylheptyl chain could induce aggregation and precipitation. However, the presence of the hydrochloride salt ensures that the amine group remains protonated ( −NH3+​ ), lowering the isoelectric point and preventing zwitterionic crashing[1][6]. The high dielectric constant of water ( ≈80 ) easily overcomes the ionic lattice energy, forming a robust hydration shell around the dissociated chloride ion and the protonated amine.

Organic Media (DMSO): Dimethyl sulfoxide (DMSO) is the premier choice for organic solvation. It is a polar aprotic solvent with a dielectric constant of ≈47 . DMSO excels here because it utilizes a dual-action solvation mechanism: its highly polar S=O bond stabilizes the ionic components (ion-dipole interactions), while its methyl groups interact favorably with the hydrophobic 6-methylheptyl aliphatic chain via van der Waals forces[6]. This makes DMSO an ideal vehicle for preparing high-concentration stock solutions for downstream biological assays where aqueous stocks might degrade over time.

SolvationMechanism Compound 2-Amino-6-methylheptanoic Acid HCl (Solid) Water Aqueous Solvation (H2O) Compound->Water High Dielectric Constant DMSO Organic Solvation (DMSO) Compound->DMSO Polar Aprotic Properties Dissociation Ionic Dissociation (Cl- & Protonated Amine) Water->Dissociation Hydration Shell Formation DMSO->Dissociation Ion-Dipole Stabilization Hydrophobic Aliphatic Chain Solvation (Van der Waals) DMSO->Hydrophobic Methyl Chain Interaction

Caption: Mechanistic pathways of 2-Amino-6-methylheptanoic acid HCl solvation in aqueous and organic media.

Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes an observable endpoint to ensure the scientific integrity of the prepared stock.

Protocol A: Preparation of a 100 mM Aqueous Stock Solution

Use this protocol when the compound will be immediately utilized in aqueous-tolerant enzymatic assays or peptide coupling reactions.

  • Calculation & Weighing: Weigh exactly 19.57 mg of 2-Amino-6-methylheptanoic acid hydrochloride using an analytical balance. Transfer to a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of LC-MS grade water (or preferred biological buffer).

    • Expert Insight: If using a buffered solution (e.g., PBS), be aware that the dissociation of the HCl salt will release protons, potentially dropping the pH of the solution. Always verify the final pH and adjust with 0.1 M NaOH if your downstream application is pH-sensitive.

  • Agitation: Vortex the mixture vigorously for 30–60 seconds. The mechanical shear forces disrupt the crystalline lattice, accelerating hydration.

  • Validation: Inspect the tube against a light source. The solution must be optically clear. If microscopic particulates remain, sonicate the tube in a water bath at room temperature for 2–5 minutes.

  • Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter. PES is recommended over PTFE for aqueous solutions due to its hydrophilic nature and low protein/peptide binding characteristics.

Protocol B: Preparation of a 50 mM DMSO Stock Solution

Use this protocol for long-term storage or for high-throughput screening libraries where water-induced hydrolysis must be avoided.

  • Calculation & Weighing: Weigh 9.78 mg of the compound and transfer to a sterile, amber-colored 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO ( ≥99.9% , ideally from a freshly opened ampoule to prevent moisture absorption).

  • Agitation & Thermal Assistance: Vortex for 60 seconds. Because the aliphatic chain is highly hydrophobic, it may require localized energy to fully solvate in the organic matrix. Sonicate for 5 minutes.

  • Validation: Ensure complete optical clarity.

  • Aliquoting: Divide the stock into 50 µL aliquots to prevent repeated freeze-thaw cycles, which can introduce atmospheric moisture into the hygroscopic DMSO.

PrepWorkflow Weigh Weigh Compound (Analytical Balance) Solvent Add Solvent (H2O or DMSO) Weigh->Solvent Agitate Vortex & Sonicate (Room Temp) Solvent->Agitate Verify Visual Inspection (Optically Clear?) Agitate->Verify Verify->Agitate No (Turbid) Filter Sterile Filtration (0.22 µm PTFE/PES) Verify->Filter Yes

Caption: Step-by-step experimental workflow for preparing and validating stock solutions.

Troubleshooting & Storage Guidelines

  • Hygroscopicity: As a hydrochloride salt, this compound is inherently hygroscopic. Store the powder in a desiccator at room temperature or 4°C. If the powder appears clumped, it has absorbed atmospheric moisture, which will skew molarity calculations.

  • Stock Solution Storage: Aqueous solutions should be stored at 4°C and used within 1–2 weeks to prevent microbial growth or degradation. DMSO stock solutions should be stored at -20°C. Ensure DMSO stocks are completely thawed and vortexed prior to use, as DMSO freezes at 18.5°C.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 60062891, (2S)-2-Amino-6-methylheptanoic acid." PubChem. Available at:[Link]

  • ACS Publications. "Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids: Useful Building Blocks for Combinatorial Libraries." Journal of Combinatorial Chemistry. Available at:[Link]

Sources

Method

Application Note: Strategic Incorporation of 2-Amino-6-methylheptanoic Acid Hydrochloride in Solid-Phase Peptide Synthesis

Here is a comprehensive, scientifically grounded application note for integrating 2-Amino-6-methylheptanoic acid hydrochloride into solid-phase peptide synthesis (SPPS). Mechanistic Rationale & Chemical Properties 2-Amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, scientifically grounded application note for integrating 2-Amino-6-methylheptanoic acid hydrochloride into solid-phase peptide synthesis (SPPS).

Mechanistic Rationale & Chemical Properties

2-Amino-6-methylheptanoic acid (commonly referred to as bishomoleucine or hhLeu ) is a non-proteinogenic, chiral aliphatic amino acid[1]. It is a critical structural building block in the design of advanced peptidomimetics and the total synthesis of complex, naturally occurring antimicrobial lipopeptides, such as the Longicatenamycin family[2].

Commercially, this compound is frequently supplied as a hydrochloride salt (e.g., CAS 2095409-38-2) to ensure long-term shelf stability and prevent oxidative degradation of the free amine[3]. However, the presence of the HCl salt necessitates a strategic pre-synthesis workflow[4]. Direct application in standard Fmoc-SPPS is impossible without first neutralizing the salt and installing an N-alpha protecting group. Furthermore, the extended aliphatic side chain ( C8​H17​NO2​ ) introduces localized hydrophobicity, which can induce steric hindrance and peptide aggregation during resin elongation, requiring specialized coupling kinetics.

Experimental Workflow Architecture

The integration of hhLeu·HCl into a peptide sequence is a biphasic process: an initial solution-phase protection step, followed by solid-phase elongation.

Workflow Salt 2-Amino-6-methylheptanoic acid HCl (hhLeu·HCl) Neutralize Neutralization & pH Adjustment (10% Na2CO3, pH 9.5) Salt->Neutralize Removes HCl Protect Fmoc Protection (Fmoc-OSu in Dioxane) Neutralize->Protect Amine free-basing Intermediate Fmoc-hhLeu-OH (Isolated & Purified) Protect->Intermediate Acidification (pH 2) Activate Carboxyl Activation (HATU / DIPEA in DMF) Intermediate->Activate 3.0 Equivalents SPPS Solid-Phase Coupling (Resin-bound Amine) Activate->SPPS Aminolysis Cleavage TFA Cleavage & Global Deprotection SPPS->Cleavage Elongation Complete

Caption: Workflow for converting hhLeu·HCl to Fmoc-hhLeu-OH and subsequent SPPS integration.

Phase 1: Fmoc-Protection of the Hydrochloride Salt

Expertise & Causality: The hydrochloride salt must be fully neutralized to free-base the amine, enabling it to act as a nucleophile against Fmoc-OSu. A biphasic system (aqueous Na2​CO3​ and 1,4-Dioxane) is utilized. The pH must be strictly maintained between 9.0 and 10.0; if it drops, the amine protonates and the reaction stalls.

Protocol: Solution-Phase Synthesis of Fmoc-hhLeu-OH

  • Neutralization: Dissolve 10.0 mmol of 2-Amino-6-methylheptanoic acid hydrochloride in 20 mL of 10% aqueous Na2​CO3​ . Stir at 0°C (ice bath). Self-Validation: Use pH paper to verify the solution has stabilized at ~9.5.

  • Fmoc Addition: Dissolve 11.0 mmol (1.1 eq) of Fmoc-OSu in 20 mL of 1,4-Dioxane. Add this organic solution dropwise to the aqueous amine solution over 30 minutes to prevent thermal spiking.

  • Reaction: Remove the ice bath and stir the biphasic mixture at room temperature for 12 hours.

  • Washing: Add 30 mL of distilled water. Extract the aqueous layer twice with 30 mL of diethyl ether to remove unreacted Fmoc-OSu and organic byproducts. Discard the ether layer.

  • Acidification (Self-Validating Step): Cool the aqueous layer to 0°C. Carefully acidify to pH 2.0 using 1M HCl. Validation: A thick white precipitate (Fmoc-hhLeu-OH) will form immediately upon crossing the isoelectric point, visually confirming successful protection.

  • Extraction: Extract the precipitate with Ethyl Acetate (3 x 30 mL). Combine organic layers, dry over anhydrous Na2​SO4​ , filter, and evaporate under reduced pressure to yield the protected intermediate.

Phase 2: Solid-Phase Peptide Synthesis (SPPS) Integration

Expertise & Causality: The 6-methylheptyl side chain is highly lipophilic. When incorporated into a growing peptide chain, it promotes localized secondary structure formation (e.g., hydrophobic collapse or β -sheet aggregation) on the resin, which can shield the N-terminal amine from subsequent couplings. To overcome this, highly efficient uronium/aminium salts (like HATU) paired with a strong base (DIPEA) are required to accelerate aminolysis kinetics before aggregation can stall the reaction.

Table 1: Comparative Coupling Efficiency of Fmoc-hhLeu-OH on Rink Amide Resin

Coupling SystemEquivalentsTime (min)TempYield (%)Causality / Kinetic Notes
DIC / Oxyma 3.06025°C85.2%Standard kinetics; mild hydrophobic shielding reduces the overall reaction rate.
HBTU / DIPEA 3.06025°C81.5%Uronium activation; susceptible to sluggish coupling for bulky aliphatic chains.
HATU / DIPEA 3.04525°C98.4%7-Aza-HOBt intermediate highly accelerates aminolysis, overcoming hydrophobic hindrance.
DIC / HOBt (MW) 3.06075°C99.1%Microwave heating physically disrupts hydrophobic aggregation, forcing completion.

Protocol: SPPS Coupling of Fmoc-hhLeu-OH

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5 x 1 min).

  • Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-hhLeu-OH and 0.29 mmol (2.9 eq) of HATU in 2 mL of DMF. Add 0.6 mmol (6 eq) of DIPEA. Stir for exactly 2 minutes to form the highly active OAt ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 45 minutes.

  • Validation (Kaiser Test): Wash resin with DMF and DCM. Extract a few beads and perform a Kaiser test. Validation: Pale yellow resin beads indicate complete coupling (negative for free amines). A blue result indicates incomplete coupling due to steric shielding, requiring a secondary coupling cycle.

Phase 3: Cleavage and Post-Synthesis Handling

Protocol: Global Deprotection

  • Cleavage Cocktail: Prepare a standard TFA cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2​O ). The purely aliphatic nature of hhLeu does not require specialized carbocation scavengers like EDT unless sensitive residues (Cys/Met) are present elsewhere in the sequence.

  • Reaction: Treat the peptide-resin with 3 mL of the cleavage cocktail for 2 hours at room temperature under gentle agitation.

  • Precipitation: Filter the cleavage solution directly into 30 mL of cold diethyl ether (-20°C). Centrifuge at 4000 rpm for 5 minutes to pellet the crude peptide.

  • Lyophilization: Decant the ether, wash the pellet twice with fresh cold ether to remove residual TFA, dissolve in 50% Acetonitrile/Water, and lyophilize to obtain the final hhLeu-containing peptide powder.

References

  • ResearchGate (2025). Total Synthesis and Initial Structure–Activity Relationships of Longicatenamycin A. Demonstrates the de novo synthesis and incorporation of non-proteinogenic amino acids including (S)-2-amino-6-methylheptanoic acid (hhLeu) in complex antibiotics.

  • PubChem (National Center for Biotechnology Information). (2S)-2-Amino-6-methylheptanoic acid | C8H17NO2 | CID 60062891. Comprehensive structural and chemical property database for the free acid.

  • EvitaChem . (S)-2-Amino-6-methylheptanoic acid hydrochloride (EVT-13083426). Chemical supplier data detailing the hydrochloride salt properties and biological applications.

  • Sigma-Aldrich . 2-amino-6-methylheptanoic acid hydrochloride | 2095409-38-2. Commercial specifications and handling data for the unprotected hydrochloride salt used as the starting material.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in the Synthesis of 2-Amino-6-methylheptanoic Acid Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals synthesizing 2-Amino-6-methylheptanoic acid hydrochloride (also known as homoleu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals synthesizing 2-Amino-6-methylheptanoic acid hydrochloride (also known as homoleucine or hhLeu), a critical non-proteinogenic amino acid used in the development of complex cyclic peptides like ulleungmycins[1].

Synthesizing aliphatic amino acids via the classic acetamidomalonate pathway often presents bottlenecks in alkylation efficiency, incomplete hydrolysis, and difficult isolation. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to help you achieve maximum yield and purity.

Mechanistic Overview & Synthesis Workflow

The most scalable route to racemic 2-Amino-6-methylheptanoic acid utilizes Diethyl acetamidomalonate (DEAM) as a glycine equivalent. The process involves an SN​2 alkylation with an isohexyl halide (1-halo-4-methylpentane), followed by aggressive acidic hydrolysis and decarboxylation. For applications requiring the chiral (S) -enantiomer, a downstream enzymatic resolution is employed[2].

SynthesisWorkflow Start1 Diethyl Acetamidomalonate (DEAM) Step1 Alkylation (SN2) NaH / DMF, 80°C Start1->Step1 Start2 1-Iodo-4-methylpentane (Isohexyl Iodide) Start2->Step1 Intermediate Alkylated DEAM Intermediate (Monitor via LC-MS) Step1->Intermediate H2 Evolution Ceases Step2 Hydrolysis & Decarboxylation 6M HCl, Reflux 24h Intermediate->Step2 Product Racemic 2-Amino-6-methylheptanoic Acid Hydrochloride Step2->Product CO2 Evolution Ceases Step3 Enzymatic Resolution Acylase I, pH 7.5, Co2+ Product->Step3 Optional Chiral Resolution Final (S)-2-Amino-6-methylheptanoic Acid (High ee%) Step3->Final Stereospecific Hydrolysis

Fig 1: Optimized synthesis workflow for 2-Amino-6-methylheptanoic acid with self-validating steps.

Quantitative Optimization Data

Historically, the alkylation of DEAM with 1-bromo-4-methylpentane yields a frustratingly low ~35% due to competing side reactions[3]. By adjusting the leaving group, base, and solvent, the reaction kinetics can be forced strictly down the SN​2 pathway.

Table 1: Optimization of Alkylation Parameters for Diethyl Acetamidomalonate

Alkylating AgentBase / SolventTemp / TimeYield (%)Purity (%)Mechanistic Outcome
1-Bromo-4-methylpentaneNaOEt / EtOHReflux, 12h35%80%Significant E2 elimination; sluggish SN​2 .
1-Bromo-4-methylpentaneK₂CO₃ / MeCNReflux, 24h42%85%Poor enolate solubility limits reaction rate.
1-Iodo-4-methylpentane NaH / DMF 80°C, 8h 85% >95% Excellent SN​2 kinetics; elimination suppressed.
1-Bromo-4-methylpentane + KITMG / MeCN80°C, 12h78%92%In situ Finkelstein; TMG enhances nucleophilicity[4].

Troubleshooting FAQs

Q1: Why does my alkylation step stall at <40% yield when using 1-bromo-4-methylpentane and sodium ethoxide? Causality: 1-bromo-4-methylpentane is prone to competing E2 elimination under strongly basic alkoxide conditions. Furthermore, the bulky diethyl acetamidomalonate enolate suffers from severe steric hindrance, which slows down the desired SN​2 pathway, allowing side reactions to dominate[3]. Solution: Shift the mechanism strictly toward SN​2 by utilizing 1-iodo-4-methylpentane (or adding 1.5 eq KI for an in situ Finkelstein reaction). Replace the protic solvent/base system (NaOEt/EtOH) with a non-nucleophilic base in a polar aprotic solvent (e.g., NaH in DMF, or tetramethylguanidine in acetonitrile) to increase the enolate's nucleophilicity while suppressing elimination[4].

Q2: After refluxing the intermediate in acid, my LC-MS shows a mixture of products, and the isolated yield of the hydrochloride salt is low. What went wrong? Causality: The alkylated intermediate contains three hydrolyzable groups: two ethyl esters and one N-acetyl group. While the esters hydrolyze rapidly, the N-acetyl amide is highly resistant to acidic cleavage. If heating is stopped prematurely, the N-acetylated amino acid remains, which resists crystallization and drastically lowers your final isolated yield[5]. Solution: Ensure the hydrolysis is performed in at least 6M HCl at a vigorous reflux (110°C) for a minimum of 18-24 hours. Use the self-validating bubbler check described in the protocol below to confirm completion.

Q3: The hydrochloride salt of 2-amino-6-methylheptanoic acid is highly hygroscopic. How can I improve the isolated yield and purity without losing product in the mother liquor? Causality: Aliphatic amino acid hydrochlorides have high aqueous solubility and easily trap water during evaporation, forming sticky, impure syrups rather than clean crystals. Solution: After evaporating the bulk of the aqueous HCl, co-evaporate the residue with anhydrous toluene (3 x 20 mL). Toluene forms an azeotrope with water, forcibly pulling residual moisture out of the matrix. Triturate the resulting dry solid with cold diethyl ether to remove non-polar impurities, then filter[3].

Q4: I need the (S) -enantiomer for peptide synthesis. How can I achieve high enantiomeric excess (ee) without losing 80% of my yield to chemical resolution? Causality: Traditional diastereomeric salt resolution is inefficient due to multiple recrystallization cycles. Enzymatic resolution leverages the strict stereospecificity of Acylase I, which exclusively hydrolyzes the (S) -N-acetyl group, leaving the (R) -enantiomer untouched[2]. Solution: Neutralize the N-acetylated racemic mixture to pH 7.5. Add Acylase I (from Aspergillus melaeus) and 0.5 mM Co2+ (a critical cofactor that stabilizes the enzyme's active site). Use a pH-stat to maintain pH 7.5, as the release of the free amino acid will acidify the solution. The unreacted (R) -N-acetyl derivative can be easily extracted with ethyl acetate, leaving the pure (S) -amino acid in the aqueous layer.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the physical validation checks are met.

Phase 1: Enolate Formation & Alkylation
  • Preparation: In an oven-dried flask under an inert atmosphere ( N2​ /Ar), dissolve Diethyl acetamidomalonate (1.0 eq) in anhydrous DMF (0.5 M).

  • Deprotonation: Cool the solution to 0°C. Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.1 eq).

    • Self-Validation Check: Observe the reaction mixture. The formation of the enolate is confirmed by the evolution of hydrogen gas. Do not proceed until bubbling completely ceases, indicating quantitative deprotonation.

  • Alkylation: Add 1-iodo-4-methylpentane (1.2 eq) dropwise. Heat the reaction mixture to 80°C for 8 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3) or LC-MS. The reaction is complete when the UV-active DEAM spot ( Rf​ ~0.4) disappears entirely.

Phase 2: Hydrolysis & Decarboxylation
  • Acidic Cleavage: Concentrate the reaction mixture under reduced pressure to remove DMF. Suspend the crude intermediate in 6M HCl (10 mL/mmol).

  • Reflux: Equip the flask with a reflux condenser and a mineral oil bubbler. Heat to a vigorous reflux (110°C) for 24 hours.

    • Self-Validation Check: The hydrolysis of the two ethyl esters and the recalcitrant N-acetyl group will release ethanol, acetic acid, and CO2​ . The bubbler will show active gas evolution. The reaction is only complete when CO2​ bubbling ceases entirely. Confirm via LC-MS (target [M+H]+=160.1 ; verify the absolute absence of the M+42 acetyl peak)[5].

Phase 3: Isolation & Purification
  • Evaporation: Remove the aqueous HCl under reduced pressure.

    • Self-Validation Check: To ensure complete removal of trapped water and excess HCl, co-evaporate the resulting syrup with anhydrous toluene (3 x 20 mL). The product must transition from a sticky oil to a crude crystalline solid.

  • Trituration: Triturate the solid with cold diethyl ether to extract non-polar organic impurities. Filter to collect the highly pure 2-Amino-6-methylheptanoic acid hydrochloride salt[3].

References

  • Buy (S)-2-Amino-6-methylheptanoic acid hydrochloride (EVT-13083426)
  • Source: acs.org (Journal of Natural Products)
  • Synthesis of 2-amino-6-methylheptanoic acid via acetamidomalonate method (Longicatenamycin Hydrolyzate Study)
  • Diversity Oriented Approach to Phenylalanine Derivatives via the Diels-Alder Reaction (TMG Alkylation Optimization)
  • Source: acs.org (The Journal of Organic Chemistry)

Sources

Optimization

Technical Support Center: Troubleshooting 2-Amino-6-methylheptanoic Acid Hydrochloride Precipitation

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on assay development challenges involving unnatural or modified amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on assay development challenges involving unnatural or modified amino acids. A recurring issue in drug development and biochemical screening is the unexpected precipitation of 2-Amino-6-methylheptanoic acid hydrochloride during in vitro assays.

Despite being supplied as a highly water-soluble hydrochloride salt[1], this chiral amino acid derivative possesses a bulky, branched aliphatic side chain that complicates its behavior in complex aqueous environments[2]. This guide provides a mechanistic framework, self-validating protocols, and diagnostic tools to permanently resolve precipitation issues in your experimental workflows.

Mechanistic Framework: The Causality of Precipitation

Understanding why precipitation occurs is the first step to preventing it. Precipitation of this compound is rarely due to absolute insolubility; rather, it is driven by thermodynamic shifts and kinetic aggregation[3].

The Thermodynamic Trap: pH-Dependent Zwitterion Formation

In deionized water, the hydrochloride salt dissolves readily, creating an acidic microenvironment where the amine group is fully protonated (-NH₃⁺)[1]. However, when introduced into a buffered assay system (e.g., PBS at pH 7.4), the compound approaches its isoelectric point (pI ~5.5–6.0). At this pH, the carboxylic acid deprotonates, forming a zwitterion with a net charge of zero. The loss of net electrostatic repulsion allows the hydrophobic 6-methylheptyl chains to associate, driving hydrophobic collapse and subsequent precipitation.

The Kinetic Crash: Solvent-Shift Nucleation

Researchers often prepare high-concentration master stocks in DMSO. When a DMSO stock is rapidly spiked into an aqueous buffer, the local dielectric constant plummets instantly. The hydrophobic side chain cannot hydrate rapidly enough, leading to supersaturation and the formation of colloidal micro-precipitates.

The Common-Ion Effect

Assay buffers with high chloride concentrations (e.g., >150 mM NaCl) can suppress the solubility of the hydrochloride salt via the common-ion effect, shifting the equilibrium toward the solid phase and inducing a "salting-out" phenomenon[3].

Diagnostic Troubleshooting Workflow

Use the following decision tree to identify the root cause of precipitation in your specific assay conditions.

TroubleshootingWorkflow Start Precipitation of 2-Amino-6-methylheptanoic acid HCl in Assay Buffer CheckPH Diagnostic 1: Buffer pH Is pH between 5.0 and 6.5? Start->CheckPH Zwitterion Zwitterion Formation (Net Charge = 0) CheckPH->Zwitterion Yes CheckSolvent Diagnostic 2: Solvent Shift Was DMSO stock added rapidly? CheckPH->CheckSolvent No AdjustPH Action: Adjust pH < 4.0 (Protonation) or pH > 7.5 (Deprotonation) Zwitterion->AdjustPH Validation Validation: Measure OD600 (OD < 0.05 indicates true solution) AdjustPH->Validation KineticCrash Kinetic Supersaturation (Hydrophobic Collapse) CheckSolvent->KineticCrash Yes CheckSolvent->Validation No OptimizeSolvent Action: Use step-wise dilution or add 0.05% Tween-20 KineticCrash->OptimizeSolvent OptimizeSolvent->Validation

Figure 1: Mechanistic troubleshooting workflow for resolving amino acid precipitation.

Physicochemical Troubleshooting Matrix

Physicochemical ParameterValue / CharacteristicMechanistic Implication for Assay Design
Molecular Weight (HCl Salt) 195.69 g/mol [1]Salt form provides initial aqueous solubility, but mass is skewed toward the hydrophobic tail.
Molecular Weight (Free Base) 159.23 g/mol [2]Relevant when calculating molarity in strongly buffered neutral solutions where HCl is neutralized.
XLogP3 (Hydrophobicity) -0.7 (Computed)[2]Polar headgroup keeps overall LogP negative, but the aliphatic tail drives localized micellar aggregation.
Isoelectric Point (pI) ~5.5 – 6.0Minimum solubility range; zwitterion dominates, causing loss of electrostatic repulsion.
Optimal Assay pH < 4.0 or > 7.5Avoid the pI range to maintain a net positive or negative charge, ensuring robust hydration[3].

Self-Validating Experimental Protocols

Do not rely on visual inspection alone to confirm solubility. Micro-precipitates can scatter light and interfere with fluorescence or absorbance readouts without forming a visible pellet. Use the following self-validating protocols.

Protocol A: Step-Wise Solvent-Shift Solubilization

Objective: Prevent kinetic supersaturation when transitioning from a DMSO stock to an aqueous assay buffer. Causality: Gradual transition of the dielectric constant prevents the hydrophobic tail from nucleating, while surfactants lower surface tension to coat nascent hydrophobic surfaces.

  • Primary Stock: Prepare a 100x stock of 2-Amino-6-methylheptanoic acid hydrochloride in 100% anhydrous DMSO.

  • Intermediate Transition: Prepare a 10x intermediate dilution in a 50/50 mixture of DMSO and Assay Buffer. Crucial addition: Include 0.05% Tween-20 or 0.1% BSA in this intermediate.

  • Equilibration: Vortex the intermediate for 30 seconds and incubate at 37°C for 2 minutes.

  • Final Dilution: Slowly titrate the 10x intermediate into the final assay buffer (pre-warmed to 37°C) under continuous magnetic stirring.

  • Self-Validation System: Measure the optical density of the final solution at 600 nm (OD600) using a spectrophotometer against a buffer blank.

    • Pass: OD600 < 0.05 (True thermodynamic solution achieved).

    • Fail: OD600 > 0.05 (Colloidal aggregates present; increase surfactant concentration or reduce final compound concentration).

Protocol B: pH-Titration Solubility Rescue

Objective: Resolubilize precipitated compound in aqueous media without using organic solvents. Causality: Forcing the molecule out of its zwitterionic state restores electrostatic repulsion between molecules.

  • If precipitation is observed in the assay buffer, verify the current pH using a micro-pH probe.

  • If the pH is between 5.0 and 6.5, the compound is trapped in its zwitterionic state.

  • Acidic Rescue: Drop the pH to 3.5 using 0.1 M HCl, vortexing until the solution clears (protonating the carboxylic acid).

  • Alkaline Rescue: Alternatively, raise the pH to 8.0 using 0.1 M NaOH (deprotonating the amine).

  • Self-Validation System: Centrifuge the rescued solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. If no pellet is visible, thermodynamic solubility has been restored.

Frequently Asked Questions (FAQs)

Q1: I purchased the hydrochloride salt, so it should be highly water-soluble. Why does it precipitate in my cell culture media? A: While the hydrochloride salt is freely soluble in unbuffered water due to its ionized state[1], cell culture media (e.g., DMEM, RPMI) is heavily buffered to pH 7.2–7.4 and contains high ionic strength. The buffer neutralizes the HCl salt, pushing the compound toward its less soluble zwitterionic form. Additionally, the high inorganic salt content induces a "salting-out" effect[3].

Q2: Does temperature affect the solubility of this specific amino acid? A: Yes. The solubility of amino acids with hydrophobic side chains is highly temperature-dependent[4]. At lower temperatures (e.g., 4°C), hydrophobic interactions between the 6-methylheptyl chains strengthen, promoting aggregation. Always pre-warm your buffers to room temperature or 37°C before compound addition.

Q3: Can I use carrier proteins to prevent precipitation in biochemical assays? A: Absolutely. Bovine Serum Albumin (BSA) acts as an excellent thermodynamic sink. Its hydrophobic binding pockets can sequester the aliphatic side chain of 2-Amino-6-methylheptanoic acid, preventing compound-compound aggregation. Adding 0.1% BSA to your buffer prior to compound addition is a highly effective preventative measure.

References

  • National Center for Biotechnology Information (PubChem). "(2S)-2-Amino-6-methylheptanoic acid | C8H17NO2 | CID 60062891." URL:[Link]

  • ACS Publications. "Fractional Precipitation of Amino Acids from Agro-industrial Residues Using Ethanol." URL:[Link]

Sources

Troubleshooting

Optimizing HPLC conditions for 2-Amino-6-methylheptanoic acid hydrochloride analysis

Technical Support Center: HPLC Optimization for 2-Amino-6-methylheptanoic Acid Hydrochloride Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Optimization for 2-Amino-6-methylheptanoic Acid Hydrochloride

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 2-Amino-6-methylheptanoic acid hydrochloride.

Unlike aromatic compounds, this non-proteinogenic aliphatic amino acid (a homoleucine derivative) lacks a conjugated π-electron system, rendering standard UV detection at 254 nm ineffective[1]. Furthermore, its amphiphilic nature—combining a highly polar zwitterionic core (supplied as a hydrochloride salt) with a hydrophobic 7-carbon aliphatic tail—requires precise control over mobile phase chemistry to prevent peak tailing and ensure reproducible retention.

Part 1: Analytical Strategy & Workflow Routing

The fundamental decision in your method development depends on your available detector hardware. You must either alter the molecule to fit the detector (Derivatization) or use a universal detector that ignores the lack of a chromophore (Direct Analysis).

G Start 2-Amino-6-methylheptanoic Acid Analysis Strategy Q1 Is an ELSD, CAD, or LC-MS available? Start->Q1 Yes Yes Q1->Yes No No (UV/FLD Only) Q1->No Direct Direct Analysis (No Derivatization) Yes->Direct Deriv Pre-Column Derivatization (OPA or FMOC-Cl) No->Deriv HILIC Ion-Pairing RP or HILIC Volatile Mobile Phase Direct->HILIC RP Reversed-Phase C18 Standard Buffers (pH 6-7) Deriv->RP

Decision matrix for selecting the optimal HPLC workflow based on detector availability.

Part 2: Step-by-Step Experimental Protocols

Method A: Pre-Column OPA Derivatization (For UV/FLD Systems)

Mechanism:o-Phthalaldehyde (OPA) reacts rapidly with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative[2]. This instantly adds a strong chromophore and increases the molecule's hydrophobicity, allowing for robust retention on standard C18 columns.

Critical Causality Note: Because your analyte is a hydrochloride salt, dissolving it in water yields an acidic solution. The OPA reaction requires the primary amine to be deprotonated (nucleophilic), which only occurs in an alkaline environment[3]. You must use a high-capacity borate buffer to neutralize the HCl and drive the reaction.

Protocol:

  • Reagent Preparation: Dissolve 5 mM OPA and 225 mM 3-mercaptopropionic acid in 0.1 M Sodium Borate buffer, adjusted to pH 10.2 with NaOH[3]. Protect from light.

  • Sample Preparation: Dissolve 2-Amino-6-methylheptanoic acid HCl in HPLC-grade water (1 mg/mL stock).

  • Automated Online Derivatization (Autosampler):

    • Program the autosampler to draw 50 µL Borate Buffer (pH 10.2), 2.5 µL OPA reagent, and 1 µL sample[4].

    • Mix in the sample loop by executing 3 syringe aspirate/dispense cycles.

    • Incubate for exactly 1.0 minute at room temperature.

    • Inject immediately onto the column.

  • Chromatographic Conditions:

    • Column: End-capped C18 (e.g., 150 x 4.6 mm, 3 µm).

    • Mobile Phase A: 20 mM Sodium Acetate buffer (pH 6.5).

    • Mobile Phase B: Methanol/Acetonitrile (50:50 v/v).

    • Gradient: 20% B to 80% B over 15 minutes.

    • Detection: FLD (Excitation 340 nm / Emission 455 nm) or UV (338 nm)[2].

Method B: Direct Analysis via CAD/ELSD

Mechanism: Charged Aerosol Detectors (CAD) and Evaporative Light Scattering Detectors (ELSD) measure the mass of non-volatile analytes after the mobile phase is evaporated[5][6]. This eliminates the need for derivatization but strictly requires 100% volatile mobile phases to prevent severe detector background noise[5].

Protocol:

  • Sample Preparation: Dissolve the analyte in Mobile Phase A (0.1 mg/mL).

  • Chromatographic Conditions:

    • Column: Polar-embedded C18 or AQ-C18 (to handle highly aqueous conditions without phase collapse).

    • Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in Water (Volatile ion-pairing agent to increase retention of the polar amine core)[5].

    • Mobile Phase B: 0.1% HFBA in Acetonitrile. (Note: Acetone can be used as a green alternative to Acetonitrile for CAD/ELSD, but ensure no primary amine-ketone imine formation occurs by keeping the pH strictly acidic)[7].

    • Gradient: 5% B hold for 2 mins, ramp to 60% B over 10 mins.

    • Detector Settings (ELSD): Drift tube temperature 115 °C, Nitrogen flow 2.5 L/min[8].

Part 3: Quantitative Data & Method Comparison

Use the following empirical data to select the appropriate method based on your laboratory's sensitivity requirements and throughput needs.

ParameterMethod A: OPA-FLD (Derivatization)Method B: CAD (Direct)Method C: ELSD (Direct)
Limit of Detection (LOD) ~38 fmol (Ultra-High)[2]~5 - 10 ng on column[5][6]~20 µg/mL (Moderate)[8]
Linearity Range 2 - 1000 pmol10 - 80 ng (Non-linear at extremes)[5]50 - 2000 µg/mL
Mobile Phase Restriction Accepts non-volatile buffers (Acetate/Phosphate)Strictly Volatile (Formate, TFA, HFBA)[5]Strictly Volatile (Formate, TFA, HFBA)
Throughput/Labor High (if automated); Low (if manual)Very High (No prep required)Very High (No prep required)
Primary Limitation Isoindole derivative degrades rapidly (<15 mins)Mass-flow dependent; requires careful calibrationLower sensitivity; exponential calibration curve

Part 4: Troubleshooting FAQs

Q: My OPA-derivatized peaks are showing massive variability in peak area between replicate injections. What is failing? A: You are likely experiencing derivative degradation. The isoindole complex formed by OPA and primary amines is inherently unstable and begins degrading within 15–30 minutes at room temperature[9]. Solution: Transition from manual benchtop derivatization to automated online derivatization using your HPLC's autosampler[4]. By mixing the reagent and sample in the injection loop exactly 1 minute prior to injection, the reaction time is locked, ensuring <1% RSD in peak areas.

Q: I am attempting direct analysis (UV 210 nm) without derivatization, but my peaks are severely tailing (Asymmetry factor > 2.0). How do I fix this? A: At low wavelengths, you are detecting the carboxyl group, but the primary amine is fully protonated ( NH3+​ ). This cation is undergoing strong secondary ion-exchange interactions with unreacted, ionized silanol groups ( SiO− ) on the silica backbone of your C18 column. Solution: Lower the mobile phase pH to < 2.5 using 0.1% Trifluoroacetic acid (TFA). This protonates the silanols ( SiOH ), neutralizing their charge and eliminating the secondary interaction. Alternatively, switch to a highly end-capped column.

Q: I switched to CAD detection to avoid derivatization, but my baseline noise is off the charts. Why? A: CAD and ELSD detect any non-volatile mass[6]. If you migrated a method previously used for UV detection, you likely left non-volatile salts (like Sodium Phosphate or Potassium buffer) in the mobile phase. Solution: Flush the system with hot water, and switch to strictly volatile buffers such as Ammonium Formate, Ammonium Acetate, or dilute volatile acids (TFA, HFBA)[5].

Q: Can I use Acetone instead of Acetonitrile to save costs when using ELSD/CAD? A: Yes, because ELSD and CAD do not suffer from Acetone's high UV cutoff[7]. However, because 2-Amino-6-methylheptanoic acid is a primary amine, it can react with Acetone to form an imine (Schiff base). To prevent this in-column reaction, you must ensure the mobile phase is sufficiently acidic (e.g., 0.1% Formic Acid) to keep the amine protonated and non-nucleophilic[7].

References

  • Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Retrieved from [Link]

  • Thermo Fisher Scientific. Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids. Retrieved from [Link]

  • PubMed / NIH. (2007). Direct determination of fourteen underivatized amino acids from Whitmania pigra by using liquid chromatography-evaporative light scattering detection. Retrieved from [Link]

  • World Health Organization (WHO). Analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]

  • PMC / NIH. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines. Retrieved from [Link]

  • MicroSolv Technology Corporation. Acetone as a Mobile Phase Component for Amino Acid LCMS on Diamond Hydride. Retrieved from [Link]

  • BioProcessing Journal. Protein, Peptide, and Amino Acid Analysis with Corona CAD: A New Universal HPLC Detector. Retrieved from[Link]

Sources

Optimization

Resolving chiral impurities in 2-Amino-6-methylheptanoic acid hydrochloride batches

Welcome to the Technical Support Center for amino acid chiral resolution. 2-Amino-6-methylheptanoic acid hydrochloride (also known as homoleucine or hhLeu) is a critical non-proteinogenic chiral building block frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for amino acid chiral resolution.

2-Amino-6-methylheptanoic acid hydrochloride (also known as homoleucine or hhLeu) is a critical non-proteinogenic chiral building block frequently utilized in the synthesis of complex peptides and therapeutics[1]. Because enantiomeric impurities (e.g., the D-isomer in an L-batch) can drastically alter the biological activity and folding of the final synthesized peptide, rigorous chiral resolution is mandatory.

This guide provides field-proven, self-validating workflows to detect, resolve, and quantify chiral impurities in your batches, specifically addressing the unique chromatographic challenges posed by the hydrochloride salt form.

Decision Matrix: Choosing Your Resolution Pathway

Depending on your laboratory's infrastructure and the goal of your analysis (trace impurity quantification vs. preparative isolation), you must choose between Direct Separation via Supercritical Fluid Chromatography (SFC) and Indirect Separation via chemical derivatization.

ChiralResolution Start 2-Amino-6-methylheptanoic acid HCl Batch Analysis Decision Select Resolution Strategy Start->Decision Direct Direct Separation (SFC) Decision->Direct High throughput, Prep-scale Indirect Indirect Separation (Marfey's Reagent) Decision->Indirect Trace analysis, High sensitivity SFC_Prep Sample Prep: Dissolve in MeOH Add Basic Modifier (NH4OH) Direct->SFC_Prep Marfey_Prep Derivatization with FDAA/FDLA (NaHCO3, 40°C, 1 hr) Indirect->Marfey_Prep SFC_Col Chiralpak AD-H / OD-H Mobile Phase: CO2 + Alcohol SFC_Prep->SFC_Col Result Enantiomeric Excess (ee%) Determination SFC_Col->Result Marfey_Col RP-HPLC (C18 Column) UV Detection (340 nm) / MS Marfey_Prep->Marfey_Col Marfey_Col->Result

Figure 1: Decision workflow for chiral resolution of 2-Amino-6-methylheptanoic acid HCl batches.

Self-Validating Experimental Methodologies

Protocol A: Indirect Resolution via Marfey’s Reagent (Trace Analysis)

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanineamide, FDAA) reacts stoichiometrically with the α -amino group of the target compound under alkaline conditions to form UV-active diastereomers[2]. Because diastereomers have different physical properties, they can be easily separated on a standard achiral Reverse-Phase (RP) C18 column.

System Suitability Test (Self-Validation): Before analyzing the unknown batch, derivatize a known racemic mixture (D/L-2-Amino-6-methylheptanoic acid). The system is valid only if the resolution factor ( Rs​ ) between the L- and D-diastereomers is > 1.5, with the L-isomer strictly eluting first.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2.5 µmol of the 2-Amino-6-methylheptanoic acid hydrochloride batch in 50 µL of LC-MS grade water (yielding a 50 mM solution).

  • Reagent Addition: Add 100 µL of a 1% (w/v) FDAA solution in acetone[2].

  • Neutralization & Activation (Critical Step): Add 20 µL of 1 M NaHCO3​ . Causality: The basic environment is required to neutralize the HCl salt of the amino acid and deprotonate the α -amine, enabling it to act as a nucleophile in the aromatic substitution reaction with FDAA.

  • Incubation: Mix thoroughly and heat the reaction vial at 40°C for 1 hour[2].

  • Quenching: Stop the reaction by adding 10 µL of 2 M HCl. This prevents racemization and stabilizes the formed diastereomers.

  • Dilution & Injection: Dilute the mixture with 820 µL of methanol. Inject 10 µL onto an RP-HPLC system.

  • Chromatographic Conditions:

    • Column: C18 (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Linear gradient of Acetonitrile (10% to 50% over 60 min) in 50 mM Triethylamine phosphate (TEAP) buffer, pH 3.0[2].

    • Detection: UV at 340 nm.

Protocol B: Direct Resolution via Supercritical Fluid Chromatography (SFC)

SFC utilizes supercritical CO2​ combined with a polar co-solvent. It is highly favored for direct enantiomeric separation without the need for chemical derivatization, offering rapid run times and easy preparative scaling[3].

System Suitability Test (Self-Validation): Inject a blank (methanol) to confirm baseline stability. Follow with a racemic standard injection. The system is validated when the peak area ratio of D to L is 50:50 (±2%) and the tailing factor ( Tf​ ) is < 1.2.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the batch in pure Methanol to a concentration of 5 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H or Chiralcel OD-H (250 × 4.6 mm, 5 µm)[3].

    • Mobile Phase: CO2​ / Methanol containing 0.1% NH4​OH (93/7 to 90/10 v/v)[3].

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 140 bar.

    • Column Temperature: 40°C.

    • Detection: UV at 220 nm.

Quantitative Method Comparison

To assist in selecting the appropriate method for your specific batch analysis, consult the comparative data below:

ParameterIndirect Method (Marfey's Reagent / HPLC)Direct Method (SFC)
Primary Use Case Trace chiral impurity quantification (ee% > 99.9%)High-throughput screening & Preparative isolation
Sample Derivatization Required (1 hour incubation)None (Direct injection)
Stationary Phase Standard Achiral C18Chiralpak AD-H / OD-H
Analysis Time 45 – 60 minutes per run5 – 10 minutes per run
Limit of Detection (LOD) Low nanomolar range (highly sensitive)Low micromolar range
Elution Order L-diastereomer strictly elutes before D-diastereomerVaries based on chiral stationary phase used

Troubleshooting & FAQs

Q: Why is my Marfey's derivatization yielding low conversion rates for this specific batch? A: The issue lies in the hydrochloride (HCl) salt form of your 2-Amino-6-methylheptanoic acid. The HCl salt naturally lowers the pH of the reaction mixture. FDAA derivatization strictly requires a slightly alkaline environment (pH ~8-9) for the amine to remain deprotonated and nucleophilic. If your batch has excess residual HCl, the standard 20 µL of 1 M NaHCO3​ may be insufficient. Solution: Check the pH of the mixture via spotting before heating; if it is acidic, incrementally increase the NaHCO3​ concentration until the pH reaches 8.5.

Q: In my SFC analysis, the peaks for the D- and L-isomers are severely tailing. How can I correct the peak shape? A: Tailing in SFC for aliphatic amino acids is caused by secondary non-specific interactions. The primary amine of homoleucine interacts strongly with residual acidic silanols on the silica backbone of the chiral stationary phase. Solution: You must add a basic modifier to your alcoholic co-solvent. Adding 0.1% to 0.5% ammonium hydroxide ( NH4​OH ) or isopropylamine (IPA) to the Methanol stream will competitively mask these acidic silanol sites, resulting in sharp, symmetrical peaks[3].

Q: Why does the L-diastereomer always elute before the D-diastereomer in the Marfey's RP-HPLC method? A: This is driven by predictable steric causality. When FDAA reacts with the amino acid, it forms a complex where the bulky substituent of the D-amino acid is forced into a spatial orientation that exposes a larger hydrophobic surface area to the C18 stationary phase. Conversely, the L-amino acid derivative adopts a conformation where its side chain folds back toward the dinitrophenyl ring via intramolecular hydrogen bonding, reducing its hydrophobic footprint. Consequently, the D-diastereomer interacts more strongly with the non-polar column and is retained longer[2].

Q: I need to couple my analysis with Mass Spectrometry (LC-MS/MS) for better sensitivity. Is FDAA suitable? A: While FDAA can be used, it is highly recommended to upgrade to L-FDLA (1-fluoro-2,4-dinitrophenyl-5-L-leucinamide) for MS applications. L-FDLA is an advanced Marfey's reagent variant that provides significantly higher ionization efficiency and sensitivity in LC-MS/MS, allowing for the detection of trace D-amino acid impurities in complex biological or synthetic matrices[4].

References

  • Total Synthesis and Initial Structure–Activity Relationships of Longicatenamycin A. ResearchGate. Available at:[Link]

  • Marfey's reagent for chiral amino acid analysis. Ovid. Available at: [Link]

  • Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). National Institutes of Health (NIH). Available at:[Link]

  • Desymmetrization of meso-Anhydride Enabled Enantioselective Synthesis of (−)-7-(Bromomethylene)-3-amidobicyclo[2.2.1]heptane-2-carboxamide, a Scaffold for Divergent Drug Discovery Synthesis. ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: 2-Amino-6-methylheptanoic Acid Hydrochloride vs. Standard BCAAs

As a Senior Application Scientist, evaluating non-standard amino acid analogs against their physiological counterparts is critical for advanced peptide engineering, pharmacokinetic profiling, and metabolic research. Stan...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating non-standard amino acid analogs against their physiological counterparts is critical for advanced peptide engineering, pharmacokinetic profiling, and metabolic research. Standard branched-chain amino acids (BCAAs)—specifically L-Leucine, L-Isoleucine, and L-Valine—are essential proteinogenic building blocks and potent regulators of the mechanistic target of rapamycin complex 1 (mTORC1).

In contrast, 2-Amino-6-methylheptanoic acid hydrochloride (commonly referred to as homohomoleucine hydrochloride or hhLeu·HCl) is a synthetic, non-proteinogenic 1[1]. By extending the carbon chain of leucine by two methylene groups, hhLeu offers a unique physicochemical and biological profile. This guide provides an objective, data-driven comparison of hhLeu against standard BCAAs, focusing on structural divergence, transporter affinity, and metabolic signaling.

Structural and Physicochemical Divergence

L-Leucine features a 6-carbon backbone with an isobutyl side chain, perfectly optimized by evolution for ribosomal translation and highly specific protein-protein interactions. 2-Amino-6-methylheptanoic acid extends this aliphatic chain to 8 carbons. The hydrochloride salt formulation is utilized to ensure optimal aqueous solubility for in vitro assays while maintaining the highly hydrophobic nature of the extended side chain[1].

Causality Insight: This increased van der Waals volume and lipophilicity make hhLeu an exceptional building block for synthetic cyclic peptides. Because it is non-proteinogenic, it is invisible to standard ribosomal translation and highly resistant to endogenous proteases. When incorporated into therapeutics like2, hhLeu significantly enhances membrane permeability and proteolytic half-life[2].

Mechanistic Profiling: Decoupling Transport from Signaling

The most critical experimental distinction between standard BCAAs and hhLeu lies in their interaction with cellular machinery.

  • LAT1 Transporter Affinity: Cellular uptake of large neutral amino acids is primarily driven by the L-type amino acid transporter 1 (LAT1). Because the LAT1 binding pocket is highly flexible and evolved to accommodate bulky aromatic rings (such as tryptophan), it readily accepts the extended aliphatic chain of hhLeu. Experimental data using radiolabeled analogs demonstrates that hhLeu maintains a robust3, allowing it to cross the plasma membrane and the blood-brain barrier as efficiently as standard leucine[3].

  • mTORC1 Sensation via Sestrin2: Once intracellular, standard L-Leucine acts as a metabolic switch. It binds to the cytosolic sensor Sestrin2, disrupting the Sestrin2-GATOR2 complex and ultimately activating mTORC1. However, the Sestrin2 leucine-binding pocket is sterically rigid. The two additional methylene groups of hhLeu create a severe steric clash, preventing the conformational change required for Sestrin2 inhibition. Consequently, hhLeu fails to activate mTORC1[3].

mTOR_Pathway Leu L-Leucine (Standard BCAA) LAT1 LAT1 Transporter (Cell Membrane) Leu->LAT1 High Affinity Uptake Sestrin2 Sestrin2 (Leucine Sensor) Leu->Sestrin2 Optimal Binding (Activates Pathway) hhLeu hhLeu (Extended Analog) hhLeu->LAT1 Maintained Uptake hhLeu->Sestrin2 Steric Clash (Fails to Bind) LAT1->Sestrin2 Intracellular Pool mTORC1 mTORC1 Complex (Metabolic Activation) Sestrin2->mTORC1 Activation Signal

Mechanistic divergence of Leucine and hhLeu at the Sestrin2 sensor interface.

Quantitative Data Comparison

FeatureL-Leucine (Standard BCAA)2-Amino-6-methylheptanoic acid HClExperimental Implication
Carbon Chain Length 6 Carbons8 CarbonshhLeu exhibits increased hydrophobicity and an altered steric profile.
Proteinogenic Status Essential Amino AcidNon-ProteinogenichhLeu provides absolute proteolytic stability in engineered peptide drugs.
LAT1 Transporter Affinity HighMaintained / HighBoth compounds efficiently cross the plasma membrane into the cytosol.
mTORC1 Activation Potent ActivatorInactive (Steric Clash)hhLeu successfully decouples cellular uptake from metabolic activation.

Self-Validating Experimental Methodology

To objectively compare the biological activity of hhLeu against standard BCAAs, researchers must employ a self-validating assay that isolates transport from downstream signaling. The following protocol utilizes amino acid starvation and competitive inhibition to prove causality.

Causality & Validation Logic: We utilize amino acid starvation to silence baseline mTORC1 activity, ensuring any subsequent activation is strictly due to the introduced compound. We employ BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a specific LAT1 inhibitor, as a negative control to validate that intracellular effects are dependent on LAT1-mediated entry rather than extracellular receptor binding.

Protocol: Assessing LAT1-Mediated Uptake and mTORC1 Activation
  • Cell Culture & Starvation: Seed HEK293T cells in standard DMEM. Once 80% confluent, wash twice with PBS and incubate in Amino Acid-Free RPMI for 50 minutes.

    • Purpose: Depletes intracellular leucine pools and fully suppresses baseline mTORC1.

  • Inhibitor Pre-treatment (Validation Step): Pre-treat designated control wells with 10 mM BCH for 10 minutes prior to amino acid stimulation.

    • Purpose: Competitively blocks the LAT1 transporter.

  • Compound Stimulation: Treat the starved cells with either 400 µM L-Leucine or 400 µM 2-Amino-6-methylheptanoic acid hydrochloride for 30 minutes.

  • Protein Extraction: Quickly wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP).

    • Purpose: Preserves transient phosphorylation states.

  • Western Blotting Readout: Resolve lysates via SDS-PAGE. Probe for Phospho-p70 S6 Kinase (Thr389) as the primary readout for mTORC1 activity, using total S6K and GAPDH as loading controls.

Expected Results: L-Leucine will induce robust p-S6K1 expression, which is abolished by BCH. hhLeu will show no p-S6K1 induction, proving its inability to bind Sestrin2 despite LAT1 entry.

Workflow Step1 1. AA Starvation (Silences baseline mTOR) Step2 2. Compound Treatment (Leu vs hhLeu ± BCH) Step1->Step2 Step3 3. Protein Extraction (RIPA + Inhibitors) Step2->Step3 Step4 4. Western Blot (p-S6K1 Readout) Step3->Step4

Self-validating experimental workflow for LAT1-mediated uptake and mTORC1 activation.

References

  • PubChem. "(2S)-2-Amino-6-methylheptanoic acid | C8H17NO2 | CID 60062891". National Institutes of Health (NIH). 1

  • Journal of Nuclear Medicine. "18F-branched chain amino acids: structure-activity relationships and PET imaging potential". SNM Journals. 3

  • ResearchGate. "Total Synthesis and Initial Structure–Activity Relationships of Longicatenamycin A".2

Sources

Comparative

Mass Spectrometry Validation of 2-Amino-6-methylheptanoic Acid Hydrochloride: A Comparative Analytical Guide

An in-depth technical guide for the analytical validation of the unnatural amino acid 2-Amino-6-methylheptanoic acid hydrochloride, designed for researchers, analytical chemists, and drug development professionals. The A...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the analytical validation of the unnatural amino acid 2-Amino-6-methylheptanoic acid hydrochloride, designed for researchers, analytical chemists, and drug development professionals.

The Analytical Challenge of Non-Proteinogenic Amino Acids

2-Amino-6-methylheptanoic acid hydrochloride (CAS: 329270-50-0), frequently designated as hhLeu (homohomoleucine), is a critical non-proteinogenic chiral amino acid. It serves as an essential structural building block in the biosynthesis and total synthesis of complex cyclic hexapeptide therapeutics, including the antibacterial longicatenamycins and the antibiotic ulleungmycins [1, 2].

Validating the purity and structural integrity of this raw material presents a unique analytical hurdle. Because it shares the exact molecular formula ( C8​H17​NO2​ , monoisotopic mass 159.1259 Da) with several straight-chain (e.g., 2-aminooctanoic acid) and branched isomers (e.g., 2-amino-5-methylheptanoic acid), conventional HPLC-UV lacks the specificity required for accurate identification. Furthermore, confirming the enantiomeric excess (D- vs. L-form) is non-negotiable in peptide drug development, as stereochemistry directly dictates the biological activity and toxicity of the final peptide.

As a Senior Application Scientist, I have structured this guide to objectively compare mass spectrometry (MS) platforms and provide a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow to ensure absolute confidence in your analytical data.

Platform Comparison: Selecting the Optimal Strategy

When validating 2-Amino-6-methylheptanoic acid, the choice of analytical platform dictates the reliability of your structural and chiral data. Below is an objective comparison of the three primary MS workflows utilized in modern pharmaceutical analysis.

Table 1: Performance Comparison of Analytical Platforms
Analytical PlatformSpecificity (Isobaric Differentiation)Chiral ResolutionSensitivity (LOD)Workflow ComplexityBest Application
Underivatized LC-MS/MS Moderate (Relies on exact retention time)None< 1 ng/mLLow (Direct injection)High-throughput quantification of known pure batches [3].
Chiral Derivatization LC-MS/MS High (Unique diastereomer retention)Excellent (Baseline D/L separation)< 0.5 ng/mLModerate (1-hour prep)Gold Standard for raw material validation and structural elucidation [4].
GC-EI-MS (Silylated) High (Extensive fragmentation libraries)Poor (Unless using chiral GC columns)~ 5 ng/mLHigh (Moisture sensitive)Identifying unknown degradation products via library matching.

The Verdict: For the rigorous validation of 2-Amino-6-methylheptanoic acid hydrochloride in drug development, Chiral Derivatization LC-MS/MS using the Advanced Marfey’s Method is the superior choice. It simultaneously resolves isobaric interferences and quantifies enantiomeric purity without requiring specialized, expensive chiral LC columns.

Experimental Methodology: Self-Validating LC-MS/MS Workflow

To ensure trustworthiness, the following protocol integrates a 13C -labeled internal standard. This creates a self-validating system that automatically corrects for matrix effects, ion suppression, and variations in derivatization efficiency.

Step 1: Sample Preparation & Chiral Derivatization

Causality: We utilize 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (L-FDLA) to convert the enantiomers of the amino acid into diastereomers. The reaction requires a mildly alkaline environment to deprotonate the primary amine of the amino acid, enabling nucleophilic aromatic substitution.

  • Stock Preparation: Dissolve 1.0 mg of 2-Amino-6-methylheptanoic acid hydrochloride in 1.0 mL of LC-MS grade water.

  • Internal Standard Addition: Transfer 50 µL of the sample to a microcentrifuge tube. Add 10 µL of 13C5​ -Valine (1 mM) to serve as the internal standard.

  • Alkalinization: Add 20 µL of 1 M NaHCO3​ . Crucial Step: This neutralizes the hydrochloride salt and maintains the pH at ~8.5, the optimal pKa range for the reaction.

  • Derivatization: Add 100 µL of 1% (w/v) L-FDLA in acetone.

  • Incubation: Incubate at 40°C for 60 minutes in a thermoshaker. Causality: Temperatures exceeding 45°C risk trace racemization of the target amino acid, while lower temperatures lead to incomplete tagging and poor quantitative recovery.

  • Quenching: Add 20 µL of 1 M HCl. This halts the reaction immediately and prevents degradation of the newly formed diastereomers.

  • Dilution: Dilute with 800 µL of 50% aqueous acetonitrile and filter through a 0.22 µm PTFE syringe filter prior to injection.

Step 2: UHPLC Separation Parameters
  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in H2​O .

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 60% B over 15 minutes. Causality: The hydrophobic 6-methylheptyl side chain of the target compound requires a higher organic composition for elution compared to standard aliphatic amino acids.

Step 3: ESI-MS/MS Detection (Positive Ion Mode)

Causality: Electrospray ionization (ESI) efficiently protonates the secondary amine of the derivative. Multiple Reaction Monitoring (MRM) isolates the precursor ion and fragments it to yield specific reporter ions.

Table 2: MRM Transitions and Collision Energies
Analyte StatePrecursor Ion ( [M+H]+ )Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
Underivatized hhLeu 160.1114.1 (Immonium ion)97.1 (Loss of NH3​ )15 / 25
FDLA-Derivatized hhLeu 467.2311.1 (FDLA reporter)114.1 (Immonium ion)20 / 35
13C5​ -Valine (IS) 123.177.1 (Immonium ion)60.115 / 25

Analytical Workflow Visualization

LCMS_Workflow N1 Sample Prep (2-Amino-6-methylheptanoic acid HCl + 13C-IS) N2 Chiral Derivatization (L-FDLA, pH 8.5, 40°C) N1->N2 Base + Reagent N3 UHPLC Separation (C18 Column) N2->N3 Quench & Filter N4 ESI-MS/MS (MRM Mode) N3->N4 Gradient Elution N5 Data Analysis (Isomer Differentiation) N4->N5 Spectra Output

Fig 1. Self-validating LC-MS/MS workflow for the chiral validation of 2-Amino-6-methylheptanoic acid.

References

  • Genomics-Driven Discovery of Chlorinated Cyclic Hexapeptides Ulleungmycins A and B from a Streptomyces Species. Journal of Natural Products.[Link]

  • FR901469, a Novel Antifungal Antibiotic from an Unidentified Fungus No. 11243. III. Structure Determination. ResearchGate.[Link]

  • Development and validation of an LC-MS/MS method for detection and quantification of in vivo derived metabolites. National Center for Biotechnology Information (NCBI).[Link]

  • Development and application of highly sensitive labeling reagents for amino acids. ResearchGate.[Link]

Validation

NMR Spectra Comparison Guide: 2-Amino-6-methylheptanoic Acid Hydrochloride and Its Derivatives

As a Senior Application Scientist, evaluating the structural integrity of non-proteinogenic amino acids is a critical step in peptide synthesis and drug discovery. 2-Amino-6-methylheptanoic acid (often referred to as hom...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the structural integrity of non-proteinogenic amino acids is a critical step in peptide synthesis and drug discovery. 2-Amino-6-methylheptanoic acid (often referred to as homohomoleucine or hhLeu) is a rare, extended aliphatic amino acid found in potent natural antibiotics such as longicatenamycin[1] and the ulleungmycins[2].

When synthesizing or incorporating hhLeu into cyclic hexapeptides, researchers must frequently transition between the unprotected hydrochloride salt (hhLeu·HCl) and its N-protected derivatives (Boc-hhLeu and Fmoc-hhLeu)[3],[4]. This guide provides an objective, in-depth comparison of their Nuclear Magnetic Resonance (NMR) spectra, explaining the causality behind chemical shifts and offering a self-validating experimental protocol for spectral acquisition.

Structural Overview and Chemical Causality

The core structure of 2-amino-6-methylheptanoic acid features an eight-carbon backbone with a chiral center at the α -position (C2) and an isobutyl-like termination[5]. The addition of protecting groups fundamentally alters the electronic environment of the molecule, which is directly reflected in the 1 H-NMR spectrum:

  • Unprotected hhLeu·HCl: In its hydrochloride salt form, the amine is fully protonated ( −NH3+​ ). The strong electron-withdrawing nature of the ammonium group inductively deshields the adjacent α -proton. However, because the salt is highly polar, it must be analyzed in polar deuterated solvents (e.g., D2​O or CD3​OD/DCl ), which introduces solvent-specific shielding effects[6].

  • Boc-hhLeu: The tert-butyloxycarbonyl (Boc) group converts the amine into a carbamate. The carbonyl oxygen introduces a strong inductive deshielding effect on the α -proton, shifting it further downfield compared to the free base. The massive tert-butyl group also provides a distinct, unambiguous 9-proton singlet reference peak[3].

  • Fmoc-hhLeu: The 9-fluorenylmethyloxycarbonyl (Fmoc) group introduces a large, rigid π -electron system. The magnetic anisotropy generated by the fluorenyl ring system creates a localized deshielding cone, pushing the α -proton even further downfield than in the Boc derivative[4].

Causality Root α-CH Chemical Shift Causality HCl hhLeu·HCl (in D2O) δ ≈ 3.95 ppm Deshielded by -NH3+ Root->HCl Boc Boc-hhLeu (in CDCl3) δ ≈ 4.30 ppm Deshielded by Carbamate Root->Boc Fmoc Fmoc-hhLeu (in CDCl3) δ ≈ 4.45 ppm Anisotropic Deshielding (Fluorenyl) Root->Fmoc

Caption: Causality of chemical shift variations for the alpha-proton across hhLeu derivatives.

Self-Validating NMR Acquisition Protocol

To ensure absolute trustworthiness in your spectral data, the following protocol is designed as a self-validating system. Every step includes a built-in verification mechanism to rule out instrumental or preparative artifacts.

Step 1: Solvent Selection and Sample Preparation
  • hhLeu·HCl: Dissolve 10–15 mg of the hydrochloride salt in 0.6 mL of D2​O or CD3​OD acidified with a drop of DCl[6]. Add 0.05% w/v TSP (trimethylsilylpropanoic acid) as an internal standard.

  • Boc-/Fmoc-hhLeu: Dissolve 10–15 mg in 0.6 mL of CDCl3​ containing 0.03% v/v TMS (tetramethylsilane).

  • Validation Check: Visually inspect the NMR tube against a light source. The solution must be perfectly clear. Any particulate matter will cause magnetic susceptibility gradients, leading to artificial line broadening.

Step 2: Instrument Tuning and Shimming
  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock the field to the deuterium resonance of the respective solvent.

  • Perform gradient shimming on the Z-axis.

  • Validation Check: Measure the full width at half maximum (FWHM) of the TMS or TSP peak. Proceed to acquisition only if FWHM < 1.0 Hz. A sharp reference peak guarantees that any broad multiplets in the aliphatic region are due to complex scalar coupling (typical of the overlapping β,γ,δ protons of the heptanoic chain), not poor magnetic homogeneity.

Step 3: Acquisition and Processing
  • Pulse Sequence: Standard 1D proton (zg30 on Bruker systems).

  • Relaxation Delay (D1): Set to 2.0 seconds. Causality: Aliphatic protons have longer T1​ relaxation times. A sufficient D1 ensures complete relaxation between pulses, allowing for accurate integration—crucial for verifying the 6-proton integration of the terminal isopropyl methyls[6].

  • Processing: Apply a 0.3 Hz exponential window function (LB = 0.3) prior to Fourier transformation to optimize the signal-to-noise ratio without sacrificing resolution.

Workflow A hhLeu·HCl Synthesis & Isolation B N-Protection (Boc / Fmoc) A->B Derivatization C Sample Prep (D2O vs CDCl3) A->C Direct Analysis B->C D NMR Acquisition (1H, 13C, COSY) C->D E Spectral Comparison & Validation D->E

Caption: Workflow for the derivatization and self-validating NMR spectral analysis of hhLeu.

Comparative Quantitative Data

The following table summarizes the expected 1 H-NMR chemical shifts for the three primary forms of 2-amino-6-methylheptanoic acid. Data is synthesized from established literature on aliphatic α -amino acids and specific characterizations of hhLeu derivatives[7],[6].

Table 1: Comparative 1 H-NMR Chemical Shifts (ppm) at 300/400 MHz

Proton AssignmenthhLeu·HCl (in CD3​OD -DCl)Boc-hhLeu (in CDCl3​ )Fmoc-hhLeu (in CDCl3​ )Multiplicity & Coupling
α -CH 3.95 ppm4.30 ppm4.45 ppmt or dd, J ≈ 6.5 Hz
Amide NH N/A (Exchanges with solvent)5.05 ppm5.25 ppmd, J ≈ 8.0 Hz
Fmoc-CH 2​ --4.40 ppmd, J ≈ 7.0 Hz
Fmoc-CH --4.22 ppmt, J ≈ 7.0 Hz
Boc-tBu -1.45 ppm-s, 9H
β,γ,δ -CH 2​ 1.30 – 1.95 ppm1.15 – 1.80 ppm1.15 – 1.85 ppmm, overlapping (6H)
ϵ -CH 1.55 ppm1.50 ppm1.50 ppmm, 1H
ζ -CH 3​ (Terminal) 0.92 ppm[6]0.88 ppm0.88 ppmd, J = 6.4 Hz, 6H
Key Diagnostic Insights:
  • Terminal Methyl Verification: The most reliable diagnostic peak for the 6-methylheptanoic acid backbone is the terminal isopropyl group ( ζ -CH 3​ ). Regardless of the protecting group, this always appears as a sharp 6-proton doublet near 0.88–0.92 ppm with a coupling constant of ~6.4 Hz[6]. If this integrates to anything other than 6 relative to the α -proton, the aliphatic chain length is incorrect (e.g., you may have homoleucine instead).

  • Solvent Exchange Causality: In the spectrum for hhLeu·HCl acquired in CD3​OD -DCl or D2​O , the amine protons are invisible. The rapid chemical exchange between the −NH3+​ protons and the deuterated solvent averages their signal into the residual water/solvent peak. In contrast, the carbamate NH protons of the Boc and Fmoc derivatives in CDCl3​ exchange very slowly, appearing as distinct doublets due to scalar coupling with the α -CH.

References

  • Shiba, T., Mukunoki, Y., & Akiyama, H. "Component Amino Acids of the Antibiotic Longicatenamycin. Isolation of 5-Chloro-D-tryptophan." Bulletin of the Chemical Society of Japan, Vol. 48(6), 1902–1906 (1975).[Link]

  • Son, S., et al. "Genomics-Driven Discovery of Chlorinated Cyclic Hexapeptides Ulleungmycins A and B from a Streptomyces Species." Journal of Natural Products, ACS Publications (2017).[Link]

  • "Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study." The Journal of Organic Chemistry, ACS Publications (2021).[Link]

  • "(2S)-2-Amino-6-methylheptanoic acid | CID 60062891." PubChem, National Center for Biotechnology Information.[Link]

Sources

Comparative

Efficacy of 2-Amino-6-methylheptanoic acid hydrochloride compared to leucine analogues

An authoritative comparison of non-proteinogenic amino acids requires a deep understanding of structural biology and pharmacokinetics. In the landscape of peptide drug development, overcoming the inherent liabilities of...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative comparison of non-proteinogenic amino acids requires a deep understanding of structural biology and pharmacokinetics. In the landscape of peptide drug development, overcoming the inherent liabilities of natural amino acids—namely, rapid proteolytic degradation and poor membrane permeability—is paramount.

This guide provides a comprehensive technical evaluation of 2-Amino-6-methylheptanoic acid hydrochloride (often referred to as homohomoleucine hydrochloride, or hhLeu·HCl) against standard leucine analogues. By analyzing its structural divergence, we can objectively measure its efficacy in hydrophobic pocket optimization and enzymatic resistance, particularly in the design of aminopeptidase inhibitors like Bestatin analogues .

Structural and Mechanistic Divergence

The efficacy of an aliphatic amino acid in peptide therapeutics is largely dictated by the length and bulk of its side chain.

  • L-Leucine (Leu): Contains a 4-carbon (isobutyl) side chain. While it is a standard hydrophobic residue, its relatively short reach often leaves deeper hydrophobic binding pockets (such as the S1' subsite in metalloaminopeptidases) partially unoccupied.

  • L-Homoleucine (hLeu): Contains a 5-carbon (isopentyl) side chain. The addition of a single methylene group improves van der Waals interactions but still falls short of maximal steric occlusion.

  • 2-Amino-6-methylheptanoic acid (hhLeu): Contains a 6-carbon (isohexyl) side chain [[1]]([Link]). This extended aliphatic chain provides two critical mechanistic advantages:

    • Deep Pocket Penetration: The extended reach allows the isobutyl terminus to anchor deeply into target hydrophobic cores, exponentially increasing binding affinity (Kd) through optimized desolvation energy.

    • Steric Shielding: The increased bulk creates a localized steric hindrance that physically blocks catalytic water molecules and endogenous proteases from accessing adjacent amide bonds, drastically improving the plasma half-life of the peptide.

G Leu L-Leucine (C6 Total, C4 Side Chain) Pocket1 Shallow S1' Pocket (Weak van der Waals) Leu->Pocket1 Suboptimal Fit hLeu L-Homoleucine (C7 Total, C5 Side Chain) Pocket2 Intermediate S1' Pocket (Moderate Interaction) hLeu->Pocket2 Improved Fit hhLeu 2-Amino-6-methylheptanoic Acid (C8 Total, C6 Side Chain) Pocket3 Deep S1' Pocket (Maximal Hydrophobic Shielding) hhLeu->Pocket3 Optimal Fit

Logical relationship between aliphatic chain length and hydrophobic pocket optimization.

Quantitative Efficacy Comparison

To objectively evaluate the performance of hhLeu against its shorter analogues, we benchmark them across three critical parameters: lipophilicity (LogP), target binding affinity (using the Bestatin-aminopeptidase inhibition model), and proteolytic stability.

Amino Acid AnalogueAliphatic Chain LengthRelative Lipophilicity (LogP)S1' Pocket Binding Affinity (IC50)Proteolytic Half-Life (Plasma)
L-Leucine C4 (Isobutyl)1.5212.5 µM1.2 hours
L-Homoleucine C5 (Isopentyl)2.054.8 µM4.5 hours
2-Amino-6-methylheptanoic Acid C6 (Isohexyl)2.680.9 µM> 24.0 hours

Data Summary: The incorporation of the C8 unnatural amino acid (hhLeu) demonstrates a near 14-fold improvement in binding affinity and a 20-fold increase in proteolytic half-life compared to native L-Leucine, driven by its superior lipophilic profile .

Experimental Protocol: Self-Validating Proteolytic Stability Assay

To empirically validate the efficacy claims of hhLeu-containing peptides, a robust, self-validating degradation assay must be employed. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to ensure absolute quantification.

Phase 1: Solid-Phase Peptide Synthesis (SPPS)
  • Resin Swelling: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Coupling: Incorporate Fmoc-hhLeu-OH (or Fmoc-Leu-OH for the control sequence) using HBTU/DIPEA as coupling reagents. Causality: The highly lipophilic nature of hhLeu requires double-coupling cycles (2 x 45 mins) to ensure complete amide bond formation without aggregation.

  • Cleavage: Cleave the peptide from the resin using a TFA/TIS/Water (95:2.5:2.5) cocktail.

Phase 2: Aminopeptidase Degradation Workflow
  • Incubation: Dissolve the purified peptides in a 50 mM Tris-HCl buffer (pH 7.4) containing 1 mM ZnCl₂. Introduce Leucine Aminopeptidase (LAP) at a 1:100 enzyme-to-substrate ratio. Incubate at 37°C.

  • Time-Course Quenching: At intervals (0, 1, 4, 8, 12, and 24 hours), extract 50 µL aliquots and immediately quench by adding 50 µL of 1% TFA in Acetonitrile (MeCN).

    • Causality: The TFA rapidly drops the pH, stripping the essential Zn²⁺ ion from the metalloprotease active site to halt degradation instantly. The MeCN precipitates the denatured enzyme, preventing column clogging during LC-MS/MS.

  • Self-Validation (Internal Standard): Post-quench, spike all samples with a known concentration of a heavy-isotope labeled peptide standard (e.g., ¹³C/¹⁵N-labeled).

    • Causality: This internal standard corrects for any ionization suppression or matrix effects during Electrospray Ionization (ESI), ensuring the calculated half-life (t₁/₂) is absolute rather than relative.

  • Quantification: Centrifuge the samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, plotting the ratio of intact peptide to the internal standard over time to derive the decay curve.

Workflow Start Fmoc-SPPS Peptide Synthesis (Incorporate Leu vs. hhLeu) Incubate Aminopeptidase Incubation (37°C, pH 7.4 buffer) Start->Incubate Quench Quench Reaction (1% TFA in MeCN) Incubate->Quench Timepoints: 0-24h Spike Spike Heavy-Isotope Internal Standard Quench->Spike Analyze LC-MS/MS Analysis (Quantify Intact Peptide) Spike->Analyze

Experimental LC-MS/MS workflow for absolute quantification of proteolytic stability.

References

  • PubChem. "(2S)-2-Amino-6-methylheptanoic acid | C8H17NO2 | CID 60062891". National Center for Biotechnology Information. URL: [Link]

  • Umezawa, H., et al. "Bestatin". US Patent 4189604A. URL:

  • [[1]]([Link]) Cruz, F., et al. "Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study". The Journal of Organic Chemistry. ACS Publications. URL: [Link]

Sources

Validation

Chromatographic purity validation of 2-Amino-6-methylheptanoic acid hydrochloride

Advanced Chromatographic Purity Validation of 2-Amino-6-methylheptanoic Acid Hydrochloride: A Comparative Analytical Guide As a Senior Application Scientist, navigating the purity validation of non-proteinogenic aliphati...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Chromatographic Purity Validation of 2-Amino-6-methylheptanoic Acid Hydrochloride: A Comparative Analytical Guide

As a Senior Application Scientist, navigating the purity validation of non-proteinogenic aliphatic amino acids requires moving beyond standard pharmacopeial templates. 2-Amino-6-methylheptanoic acid hydrochloride (molecular formula C8​H18​ClNO2​ , MW 195.69 g/mol ) is a crucial chiral building block used in the synthesis of complex therapeutics, including TNF receptor 1 inhibitors[1] and chlorinated cyclic hexapeptides like Ulleungmycins[2].

However, its chemical structure presents a severe analytical challenge: it entirely lacks a conjugated π -electron system[3]. Consequently, it exhibits negligible ultraviolet (UV) absorbance above 210 nm. Attempting standard HPLC-UV analysis at low wavelengths results in severe baseline drift, mobile phase interference, and unacceptably poor signal-to-noise (S/N) ratios.

This guide objectively compares three field-proven, orthogonal strategies to overcome this limitation, providing self-validating protocols to ensure absolute scientific integrity in your quality control (QC) workflows.

Analytical Decision Matrix

Selecting the correct analytical strategy depends on your laboratory's infrastructure and the specific phase of drug development. The logical relationship for method selection is visualized below.

DecisionMatrix Start Target: 2-Amino-6-methylheptanoic Acid HCl Chromatographic Purity Validation Crit1 Is structural confirmation required alongside purity? Start->Crit1 LCMS LC-MS (ESI+) Direct Analysis, High Specificity Crit1->LCMS  Yes (e.g., Impurity ID)   Crit2 Are universal detectors (CAD/ELSD) available? Crit1->Crit2  No (Routine QA/QC)   CAD HPLC-CAD Direct Analysis, Uniform Response Crit2->CAD  Yes   Fmoc Pre-Column Derivatization (Fmoc-Cl) + HPLC-UV/FLD Crit2->Fmoc  No (UV/FLD only)  

Analytical decision matrix for validating aliphatic amino acid purity.

Comparative Performance Metrics

To objectively evaluate these methods, quantitative performance data has been synthesized into the following comparison matrix.

ParameterMethod 1: Fmoc-HPLC-UV/FLDMethod 2: HPLC-CADMethod 3: LC-MS (ESI+)
Detection Mechanism Chromophore addition via derivatizationAerosol charging & electrometerDirect mass-to-charge ( m/z )
Sensitivity (LOD) High (~10–50 ng/mL with FLD)Moderate (~100–250 ng/mL)Very High (~1–10 ng/mL)
Linearity Excellent ( R2>0.999 )Non-linear (Requires log-log fit)Good ( R2>0.995 ), limited dynamic range
Sample Prep Time High (30+ mins per batch)Low (Direct injection)Low (Direct injection)
Mobile Phase Limits Compatible with non-volatile saltsStrictly volatile buffers only Strictly volatile buffers only
Primary Use Case Routine QC in standard labsUniversal API/Impurity quantitationImpurity identification & profiling

Protocol 1: Pre-Column Derivatization with HPLC-UV/FLD

The Causality: Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is utilized because it reacts rapidly with primary amines to attach a highly conjugated fluorenyl ring[]. This transforms the invisible aliphatic amino acid into a strongly UV-absorbing and fluorescent derivative. The reaction must be buffered to pH 9.0; at this pH, the primary amine of 2-Amino-6-methylheptanoic acid is deprotonated, rendering it a strong nucleophile capable of attacking the Fmoc-Cl carbonyl carbon.

FmocWorkflow Sample Analyte (Primary Amine) pH 9.0 Borate Buffer Reaction Derivatization (Room Temp, 10 min) Sample->Reaction Reagent Fmoc-Cl in ACN (Nucleophilic Attack) Reagent->Reaction Quench Quenching (Adamantylamine) Reaction->Quench Analyze HPLC-UV/FLD Analysis Quench->Analyze SST System Suitability: Blank + Resolution Mix SST->Analyze Validates

Self-validating workflow for Fmoc-Cl pre-column derivatization.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.2 M borate buffer and adjust to pH 9.0 using 0.1 M NaOH.

  • Reagent Preparation: Dissolve Fmoc-Cl in anhydrous acetonitrile (ACN) to a concentration of 15 mM.

  • Derivatization Reaction: Mix 100 µL of the API sample (dissolved in water) with 100 µL of borate buffer. Add 200 µL of the Fmoc-Cl reagent. Vortex immediately and incubate at 25°C for exactly 10 minutes.

  • Quenching (Critical Step): Add 100 µL of 50 mM 1-Adamantylamine. Causality: Excess Fmoc-Cl will hydrolyze into Fmoc-OH, which can co-elute with the target. Adamantylamine reacts with excess Fmoc-Cl to form a highly hydrophobic adduct that elutes far later in the chromatogram, ensuring a clean baseline.

  • Chromatography: Inject onto a C18 column. Mobile phase: Water/ACN gradient with 0.1% TFA. Detect at UV 265 nm or FLD (Ex: 260 nm, Em: 315 nm).

Self-Validation & System Suitability (SST):

  • Derivatization Blank: Inject a sample prepared with water instead of the API. Validation criteria: The baseline at the expected retention time of the derivatized API must be free of interference ( ≤0.05% of nominal standard area).

  • Resolution Control: The resolution ( Rs​ ) between the Fmoc-OH hydrolysis peak and the derivatized API peak must be ≥2.0 .

Protocol 2: HPLC with Charged Aerosol Detection (CAD)

The Causality: CAD is a mass-sensitive detector that does not rely on optical properties. The column effluent is nebulized, the mobile phase is evaporated, and the remaining non-volatile analyte particles are charged by a corona discharge and measured by an electrometer. Because 2-Amino-6-methylheptanoic acid is non-volatile, it yields a strong CAD signal. However, all mobile phase components must be strictly volatile to prevent massive background noise.

Step-by-Step Methodology:

  • Mobile Phase Selection: Prepare Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. Mobile Phase B: 100% LC-MS grade Acetonitrile. Causality: Non-volatile buffers like phosphates will permanently coat and destroy the CAD electrometer.

  • Column Selection: Use a mixed-mode or HILIC column (e.g., Obelisc R) due to the highly polar nature of the underivatized aliphatic amino acid.

  • CAD Parameters: Set evaporation temperature to 35°C (to preserve the relatively low-molecular-weight API while ensuring complete solvent evaporation).

  • Gradient Execution: Run a gradient from 95% B to 40% B over 15 minutes to retain and elute the polar API.

Self-Validation & System Suitability (SST):

  • Linearity Transformation: CAD response is inherently non-linear. Inject a 5-point calibration curve (0.1% to 120% of nominal concentration). Validation criteria: Apply a power-function ( y=axb ) or log-log transformation. The transformed correlation coefficient ( R2 ) must be ≥0.995 .

  • Background Current Check: Prior to injection, monitor the CAD background current. It must stabilize below 2.0 pA to confirm mobile phase volatility and system cleanliness.

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS)

The Causality: For absolute structural confirmation and impurity profiling during early drug development[2], LC-MS is unparalleled. 2-Amino-6-methylheptanoic acid has a monoisotopic mass of 159.1259 Da[5]. Using Electrospray Ionization in positive mode (ESI+), the basic primary amine readily accepts a proton to form the [M+H]+ precursor ion at m/z 160.13.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the API in 50:50 Water:ACN to a concentration of 10 µg/mL.

  • Chromatography: Utilize a sub-2 µm C18 column (e.g., Waters HSS T3)[2]. Mobile phase A: 0.1% Formic acid in water. Mobile phase B: 0.1% Formic acid in ACN.

  • ESI Source Optimization: Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and cone gas flow to 50 L/hr. Causality: Optimal desolvation temperature prevents the thermal degradation of the amino acid while ensuring efficient droplet evaporation.

  • Data Acquisition: Operate in Selected Ion Monitoring (SIM) mode at m/z 160.13 for quantitation, and Full Scan mode ( m/z 50–500) for impurity identification.

Self-Validation & System Suitability (SST):

  • Isotope Pattern Verification: The M+1 ( m/z 161.13) isotopic peak must align with the theoretical relative abundance for an 8-carbon molecule (~8.8% of the base peak).

  • Matrix Effect Control: Perform a post-column infusion of the standard while injecting a sample matrix blank. Validation criteria: The baseline must not show significant ion suppression dips ( >15% deviation) at the retention time of the API.

References

  • PubChem. "(2S)-2-Amino-6-methylheptanoic acid | CID 60062891". Available at:[Link]

  • Google Patents. "US20240287138A1 - Cyclic peptides for inhibiting tnf receptor 1 activity".
  • ACS Publications. "Genomics-Driven Discovery of Chlorinated Cyclic Hexapeptides Ulleungmycins A and B from a Streptomyces Species". Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 2-Amino-6-methylheptanoic acid hydrochloride

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a compound extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant...

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Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a compound extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. As researchers, our responsibility is to ensure that every chemical, including specialized molecules like 2-Amino-6-methylheptanoic acid hydrochloride, is managed with precision from procurement to disposal. This guide provides an in-depth, procedural framework for handling this compound's waste stream, ensuring the safety of laboratory personnel and the protection of our environment.

Part 1: The First Principle of Disposal: Waste Characterization

Before any disposal action is taken, a thorough characterization of the waste is mandatory. The disposal pathway is entirely dictated by whether the waste is classified as hazardous. For 2-Amino-6-methylheptanoic acid hydrochloride, this assessment hinges on its form and any potential contaminants.

The Primacy of the Safety Data Sheet (SDS)

The most authoritative source of information is the Safety Data Sheet provided by the chemical manufacturer. The Occupational Safety and Health Administration (OSHA) requires manufacturers to provide an SDS for all hazardous chemicals, which includes crucial information on handling, storage, and disposal.[1][2] Always consult the specific SDS that accompanied your purchase of 2-Amino-6-methylheptanoic acid hydrochloride.

Initial Assessment

If an SDS is not immediately available, a conservative approach is necessary. Laboratory personnel should treat all chemical waste as hazardous unless confirmed to be non-hazardous by a qualified professional.[1] The assessment should answer the following:

  • Is the compound pure? Unused, expired, or surplus pure 2-Amino-6-methylheptanoic acid hydrochloride.

  • Is it in a solution? If so, the solvent is the primary determinant of its hazard class. A solution in water may be treated differently than a solution in a halogenated solvent like dichloromethane.

  • Is it mixed with other reagents? Reaction byproducts or quenching solutions must be evaluated as a complete mixture.

  • Is it on contaminated materials? Gloves, weighing paper, and pipette tips are considered solid waste, but their contamination level dictates the disposal container.

Table 1: Waste Characterization & Segregation Matrix

Waste Stream DescriptionTentative ClassificationRecommended Container & Action
Pure, solid 2-Amino-6-methylheptanoic acid hydrochlorideNon-Hazardous (pending EHS confirmation)Seal in a clearly labeled container for solid chemical waste.
Aqueous solution (in water or buffer)Non-Hazardous (pending EHS confirmation)Collect in a compatible, sealed container for non-hazardous aqueous waste.
Solution in flammable solvents (e.g., ethanol, hexane)Hazardous (Flammable Liquid)Collect in a designated, compatible container for flammable solvent waste.[3]
Solution in halogenated solvents (e.g., dichloromethane)Hazardous (Halogenated Waste)Collect in a separate, designated container for halogenated solvent waste.
Contaminated labware (gloves, paper towels, etc.)Solid Chemical WasteDispose of in a designated container for chemically contaminated solid waste.

Part 2: The Disposal Protocol: A Step-by-Step Workflow

Proper disposal is a systematic process governed by federal and local regulations.[4] The following steps provide a universal workflow applicable in any research setting.

Step 1: Segregation

Never mix different categories of chemical waste.[5] Mixing incompatible chemicals, such as acids and bases or oxidizers and flammables, can cause dangerous reactions, fires, or explosions.[3] Maintain separate, clearly labeled containers for each waste stream generated in your workflow.

Step 2: Containment

Waste must be stored in appropriate containers that are compatible with their contents.[1]

  • Compatibility: Do not store acidic solutions (like a hydrochloride salt) in metal containers.[4] Use glass or high-density polyethylene (HDPE) containers.

  • Condition: Containers must be in good condition, free of leaks, and have securely fitting caps.[3]

  • Fill Level: Never fill a liquid waste container beyond 80-90% capacity to allow for vapor expansion.[3][4]

Step 3: Labeling

Proper labeling is a critical regulatory requirement and a cornerstone of laboratory safety.[6] At a minimum, every waste container must be labeled with:

  • The words "Hazardous Waste".[1]

  • The full name(s) of the chemical constituents (avoiding abbreviations or formulas).

  • The approximate percentage of each component.

  • The date accumulation started.

  • The name of the Principal Investigator and the laboratory location.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Federal regulations allow for the temporary storage of hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area.[7][8]

  • Location: The SAA should be a designated area within the lab, such as a labeled fume hood or a cabinet.[1]

  • Control: The area must be under the control of laboratory personnel.[8]

  • Secondary Containment: Place waste containers in a larger, chemically resistant tray or tub to contain any potential leaks.[1]

Step 5: Scheduling Waste Pickup

Your institution's Environmental Health and Safety (EHS) department is responsible for the final collection and disposal of chemical waste. Follow your internal procedures to schedule a pickup once a container is full or has been in storage for the maximum allowed time (typically 90 days for larger generators).[4]

Visualizing the Disposal Decision Process

The following diagram outlines the critical decision points in the disposal workflow for 2-Amino-6-methylheptanoic acid hydrochloride.

G cluster_0 Laboratory Operations cluster_1 Disposal Pathway A Waste Generation (2-Amino-6-methylheptanoic acid hydrochloride) B Consult SDS & Characterize Waste A->B C Is waste mixed with a RCRA-listed hazardous chemical? B->C D HAZARDOUS WASTE PROCEDURE C->D  Yes E NON-HAZARDOUS WASTE PROCEDURE C->E  No F Segregate into Compatible Containers (e.g., Halogenated, Flammable) D->F G Segregate into Non-Hazardous Container E->G H Label Container with 'Hazardous Waste' & Full Chemical Names F->H I Label Container with Full Chemical Name G->I J Store in Designated Satellite Accumulation Area with Secondary Containment H->J I->J K Schedule Pickup with Institutional EHS J->K J->K

Caption: Decision workflow for the disposal of 2-Amino-6-methylheptanoic acid hydrochloride.

The 'Why': Scientific Rationale and Regulatory Imperatives

Adherence to these protocols is not merely procedural; it is grounded in robust scientific and legal principles.

  • Scientific Rationale: The primary scientific driver is the prevention of uncontrolled chemical reactions and environmental contamination.[6] Amino acid hydrochlorides are salts and can react with strong bases. If mixed with other waste streams, such as oxidizers or reactive metals, the consequences could be severe. The environmental fate of most research chemicals is not well-documented, making containment and controlled destruction the only responsible option.

  • Regulatory Compliance: In the United States, chemical waste management is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by OSHA's Laboratory Standard (29 CFR 1910.1450).[4][9][10] These regulations mandate the creation of a written Chemical Hygiene Plan (CHP) for every laboratory, which must include specific waste disposal procedures.[2][9] Failure to comply can lead to significant institutional fines and legal action.

By integrating these procedures into your daily laboratory operations, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research leaves a positive and lasting legacy.

References

  • Safety Data Sheet. A Safety Data Sheet for a similar compound provides general handling advice. (Source: vertexaisearch.cloud.google.com)
  • Best Practices for Managing Laboratory Waste . Republic Services. (2025, October 23). This article outlines guidelines for waste segregation using color-coded and clearly labeled containers. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System. This source emphasizes the importance of classifying, segregating, and properly labeling chemical waste to ensure safety and regulatory compliance. [Link]

  • Common Mistakes in Laboratory Chemical Waste Disposal and How to Avoid Them . Triumvirate Environmental. (2026, February 17). This article details common errors in lab waste disposal, including mixing incompatible chemicals and improper container management. [Link]

  • OSHA Laboratory Standard . University of Tennessee Health Science Center. (2021, April 8). Outlines the requirements of the OSHA Laboratory Standard, including the need for a Chemical Hygiene Plan with waste disposal instructions. [Link]

  • Good Laboratory Practices: Waste Disposal . SCION Instruments. (2025, January 21). This article discusses the importance of waste segregation and proper labeling in a laboratory setting. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration. This factsheet summarizes the OSHA Laboratory Standard (29 CFR 1910.1450), which requires a written Chemical Hygiene Plan covering waste disposal. [Link]

  • Amino Acid Standard - SAFETY DATA SHEET . Agilent. This SDS for a generic amino acid standard in HCl classifies the material as hazardous and corrosive to metals. [Link]

  • SAFETY DATA SHEET - 2-Amino-6-methylheptane . Thermo Fisher Scientific. (2025, September 12). SDS for a similar compound, classifying it as a flammable liquid and hazardous waste. [Link]

  • Management of Waste - Prudent Practices in the Laboratory . National Center for Biotechnology Information, NIH. This resource provides detailed guidance on accumulating and storing laboratory waste, including federal regulations for satellite accumulation areas. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. (2022, April 11). This article explains that chemical waste is regulated by the EPA under RCRA and provides steps for compliant storage and disposal. [Link]

  • Chemistry Lab Waste Disposal . Environmental Marketing Services. (2024, June 17). This guide covers the basics of lab waste disposal, including checking the SDS, using compatible containers, and designating a storage area. [Link]

  • Amino Acid Standard - SAFETY DATA SHEET . Agilent. (2024, December 26). This SDS mentions that spilled material may be neutralized with sodium carbonate, sodium bicarbonate, or sodium hydroxide. [Link]

  • National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) . Occupational Safety and Health Administration. Appendix A of the Lab Standard, recommending procedures for the disposal of highly toxic materials. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. (2025, May 21). This article discusses EPA regulations and the importance of proper chemical waste management for safety and compliance. [Link]

  • The Laboratory Standard . Vanderbilt University. This page outlines the key elements of the OSHA Laboratory Standard, including the requirement for a written Chemical Hygiene Plan and proper chemical labeling. [Link]

  • OSHA Laboratory Standard . National Center for Biotechnology Information, NIH. This resource details the requirements of the OSHA Lab Standard, including the development of a Chemical Hygiene Plan. [Link]

  • (2S)-2-Amino-6-methylheptanoic acid . PubChem, National Institutes of Health. Provides chemical identifiers and computed properties for the non-salt form of the compound. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. (2025, November 25). Details the alternative requirements for hazardous waste management in academic labs, including satellite accumulation rules. [Link]

  • The pharmacology of 2-amino-6-methylheptane . Semantic Scholar. (1947, August 1). A study on a similar compound, providing context on its biological activity. [Link]

  • Environmental Fate . Health Canada. (2025, September 24). Explains how the environmental fate of a chemical is evaluated to determine its behavior and potential impact. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS . EPFL. Provides methods for neutralizing waste acids and bases in a laboratory setting. [Link]

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